Product packaging for 4AH-Pyrido[1,2-A]quinoline(Cat. No.:CAS No. 231-38-9)

4AH-Pyrido[1,2-A]quinoline

Cat. No.: B15493247
CAS No.: 231-38-9
M. Wt: 181.23 g/mol
InChI Key: PMWCNGLQITUBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4aH-Pyrido[1,2-a]quinoline is a fused nitrogen-containing heterocyclic compound that serves as a versatile scaffold and key intermediate in organic and medicinal chemistry research . Its structure is part of the broader pyrido[1,2-a]quinoline family, which is of significant interest in the synthesis of complex alkaloids and other pharmacologically relevant heterocycles . Researchers utilize this core structure in multicomponent and domino reactions, such as diastereoselective cycloadditions with acetylenedicarboxylates and 3-phenacylideneoxindoles, to construct intricate spirooxindole derivatives . These spiro-fused systems are privileged structures found in numerous bioactive natural products and medicinally active compounds . The pyrido[1,2-a]quinoline framework can be further functionalized and explored for the development of novel chemical entities, making it a valuable building block for drug discovery programs and the synthesis of new materials . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. The buyer assumes all responsibility for product characterization, safe handling, and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B15493247 4AH-Pyrido[1,2-A]quinoline CAS No. 231-38-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

231-38-9

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

4aH-benzo[c]quinolizine

InChI

InChI=1S/C13H11N/c1-2-7-13-11(5-1)8-9-12-6-3-4-10-14(12)13/h1-10,12H

InChI Key

PMWCNGLQITUBDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3N2C=CC=C3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Crystal Structure of Tetramethyl 4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and crystal structure of tetramethyl 4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate. The information is compiled from available crystallographic data and established synthetic methodologies for related compounds.

Core Data Summary

The following tables summarize the key quantitative data for tetramethyl this compound-1,2,3,4-tetracarboxylate.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₂₁H₁₉NO₈
Formula Weight413.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a10.257(3) Å
b8.954(3) Å
c11.541(4) Å
β109.772(6)°
Volume997.5(6) ų
Z2

Note: This data is derived from the abstract of the research paper "Synthesis and crystal structure of tetramethyl 4aH-pyrido [1,2-a] quinoline-1,2,3,4-tetracarboxylate".

Experimental Protocols

Synthesis of Tetramethyl this compound-1,2,3,4-tetracarboxylate

The following is a representative experimental protocol for the synthesis of the title compound based on common methods for the preparation of pyrido[1,2-a]quinoline derivatives.

Materials:

  • Quinoline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • To a solution of quinoline (1.0 equivalent) in the chosen anhydrous solvent, add dimethyl acetylenedicarboxylate (2.0-2.2 equivalents) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetramethyl this compound-1,2,3,4-tetracarboxylate.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the melting point.

Single-Crystal X-ray Diffraction Analysis

The following outlines a standard procedure for the determination of the crystal structure.

Procedure:

  • Crystal Growth: Grow single crystals of the title compound suitable for X-ray diffraction analysis. A common method is the slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/chloroform).

  • Data Collection: Mount a selected single crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is typically collected at a controlled temperature (e.g., 298 K).

  • Structure Solution and Refinement:

    • Process the collected diffraction data, including integration of the reflection intensities and correction for absorption effects.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model by full-matrix least-squares on F². Anisotropic displacement parameters are typically applied to all non-hydrogen atoms.

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.

Visualizations

Reaction Scheme

Synthesis_Pathway Synthesis of Tetramethyl this compound-1,2,3,4-tetracarboxylate quinoline Quinoline reaction + quinoline->reaction dmad Dimethyl Acetylenedicarboxylate (DMAD) dmad->reaction product Tetramethyl this compound-1,2,3,4-tetracarboxylate reaction->product Solvent, RT

Caption: Reaction scheme for the synthesis.

Crystal Structure Analysis Workflow

Crystal_Structure_Workflow Workflow for Crystal Structure Analysis arrow arrow crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_model Final Structural Model & Validation structure_refinement->final_model

Caption: Crystal structure analysis workflow.

Physicochemical Properties of Novel 4AH-Pyrido[1,2-A]quinoline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

The 4AH-Pyrido[1,2-A]quinoline scaffold represents an intriguing heterocyclic system with potential applications in medicinal chemistry and materials science. However, a comprehensive analysis of the physicochemical properties of its novel derivatives is currently limited in the scientific literature. This technical guide summarizes the available information on the synthesis and structural characterization of this class of compounds and outlines general experimental protocols for the determination of their key physicochemical parameters. Due to the scarcity of specific data, this document also discusses the broader context of quinoline derivatives' biological activities and provides a generalized workflow for the synthesis and characterization of novel this compound derivatives. This overview aims to serve as a foundational resource for researchers interested in exploring this promising, yet underexplored, chemical space.

Introduction

Quinoline and its fused heterocyclic derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rigid, planar structure of the quinoline nucleus makes it a versatile scaffold for designing molecules that can interact with various biological targets. The this compound core, a specific arrangement of this heterocyclic family, presents a unique three-dimensional structure that could lead to novel biological activities and physicochemical characteristics. Despite its potential, detailed experimental data on the physicochemical properties of novel derivatives of this scaffold are sparse. This guide aims to consolidate the existing knowledge and provide a framework for future research.

Synthesis and Structural Characterization

The synthesis of the this compound ring system has been reported, with a notable example being the synthesis of tetramethyl this compound-1,2,3,4-tetracarboxylate. The crystal structure of this compound has been determined, confirming the specific stereochemistry of the 4aH proton[1]. The synthesis of related pyrido[1,2-a]quinoline palladacycles has also been described, highlighting the reactivity of this core structure.

Generalized Synthetic Workflow

The synthesis of novel this compound derivatives would typically involve a multi-step process, starting from readily available precursors. The general workflow, from synthesis to characterization, is outlined in the diagram below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_physicochemical Physicochemical Property Determination start Starting Materials (e.g., Quinoline, Dienophile) reaction Cycloaddition Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation elemental Elemental Analysis purification->elemental Purity Assessment pka pKa Measurement purification->pka logp logP Determination purification->logp solubility Solubility Assay purification->solubility melting_point Melting Point Determination purification->melting_point xray X-ray Crystallography nmr->xray Stereochemistry Confirmation

Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.

Physicochemical Properties: Data and Experimental Protocols

As of the date of this document, there is a significant lack of publicly available quantitative data on the physicochemical properties (pKa, logP, solubility, melting point) of novel this compound derivatives. The table below is intended to be populated as new research becomes available.

Compound Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogPAqueous Solubility (µg/mL)Reference
Tetramethyl this compound-1,2,3,4-tetracarboxylateC₂₁H₁₉NO₈413.37Not ReportedNot ReportedNot ReportedNot Reported[1]
Hypothetical Derivative 1-------
Hypothetical Derivative 2-------
Recommended Experimental Protocols

For researchers aiming to characterize novel this compound derivatives, the following standard experimental protocols are recommended.

The pKa of a compound is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, permeability, and biological activity.

  • Potentiometric Titration: This is the gold standard method for pKa determination. A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.

  • UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization. Spectra are recorded at various pH values, and the pKa is calculated from the change in absorbance.

  • Capillary Electrophoresis: This technique can be used to determine the pKa of a compound by measuring its electrophoretic mobility as a function of pH.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Shake-Flask Method: This is the traditional method where the compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC column can be used to estimate logP. The retention time of the compound is correlated with the retention times of compounds with known logP values.

Aqueous solubility is a crucial property for drug candidates, as it affects their bioavailability.

  • Equilibrium Shake-Flask Method: An excess amount of the solid compound is added to water and shaken until equilibrium is reached. The concentration of the dissolved compound is then measured.

  • Kinetic Solubility Assay: This high-throughput method measures the concentration at which a compound precipitates from a solution (often DMSO stock diluted in buffer).

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives is not yet available, the broader class of quinoline derivatives is known to interact with various biological targets and signaling pathways. For instance, some quinoline-containing compounds act as inhibitors of protein tyrosine kinases, which are key components of cell signaling pathways involved in cell growth, proliferation, and differentiation.

The diagram below illustrates a generalized signaling pathway that can be modulated by kinase inhibitors, a class of drugs to which some quinoline derivatives belong. This is a hypothetical representation and requires experimental validation for any specific this compound derivative.

G cluster_pathway Generalized Kinase-Mediated Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P_Receptor Phosphorylated Receptor Receptor->P_Receptor Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinoline Derivative (Hypothetical Inhibitor) Inhibitor->Receptor Inhibition

Caption: Generalized signaling pathway potentially targeted by quinoline derivatives.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel compounds with unique physicochemical and biological properties. However, the current body of literature lacks comprehensive data on these derivatives. This technical guide has summarized the limited available information and provided a roadmap for the systematic characterization of new analogues. Future research should focus on the synthesis of a diverse library of this compound derivatives and the thorough experimental determination of their physicochemical properties. Such data will be invaluable for establishing structure-property relationships and guiding the design of compounds with desired characteristics for applications in drug discovery and materials science. The exploration of their biological activities and mechanisms of action will further elucidate the potential of this underexplored heterocyclic system.

References

In-Depth Technical Guide: Quantum Yield and Photostability of Pyrido[1,2-A]pyrimidine Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction:

The pyrido[1,2-a]pyrimidine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While much of the research has focused on its therapeutic potential, a subset of these compounds, particularly the ionic pyrido[1,2-a]pyrimidinium derivatives, exhibit promising fluorescent properties. These fluorophores present a unique opportunity for the development of novel probes for bioimaging and diagnostics. This technical guide provides a comprehensive overview of the quantum yield and photostability of a series of fluorescent pyrido[1,2-a]pyrimidinium ions, offering valuable data and detailed experimental protocols for researchers in the field.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of a series of synthesized pyrido[1,2-a]pyrimidinium ion fluorophores. These compounds demonstrate notable fluorescence quantum yields, making them suitable candidates for various fluorescence-based applications.

Compoundλabs (nm) in Waterλem (nm) in WaterStokes Shift (nm)Quantum Yield (Φ) in Water
2a 358450920.25
2b 356448920.32
2c 362452900.45
2d 360455950.65
2e 355450950.15
2f 358453950.28
2g 365460950.55

Experimental Protocols

Synthesis of Pyrido[1,2-a]pyrimidinium Ions

The synthesis of the pyrido[1,2-a]pyrimidinium ions is achieved through a two-step, one-pot reaction. This efficient methodology allows for the generation of a diverse library of these fluorophores.

cluster_synthesis Synthesis Workflow start Start Materials: 2-aminopyridine derivative β-ketoester step1 Step 1: Condensation Reaction Solvent: Ethanol Reflux start->step1 intermediate Intermediate: Enamine step1->intermediate step2 Step 2: Cyclization & Aromatization Acid catalyst (e.g., H2SO4) Heat intermediate->step2 product Final Product: Pyrido[1,2-a]pyrimidinium ion step2->product

Synthesis of Pyrido[1,2-a]pyrimidinium Ions.
Measurement of Fluorescence Quantum Yield

The fluorescence quantum yields were determined using a comparative method, with quinine sulfate as a reference standard.

Materials:

  • Fluorophore solution (in desired solvent)

  • Quinine sulfate solution (in 0.1 M H₂SO₄)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the quinine sulfate standard with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra of all solutions to determine the exact absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard at each concentration.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

cluster_qy Quantum Yield Measurement Workflow prep Prepare Dilute Solutions (Sample & Standard) abs_spec Measure Absorbance Spectra prep->abs_spec em_spec Measure Emission Spectra prep->em_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra em_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Quantum Yield Determination.
Assessment of Photostability

While specific photostability data for the pyrido[1,2-a]pyrimidinium ions was not detailed in the primary reference, a general protocol for assessing the photostability of fluorophores is provided below. This method involves monitoring the decrease in fluorescence intensity upon continuous illumination.

Materials:

  • Fluorophore solution in a quartz cuvette

  • Fluorometer with a time-scan mode

  • Light source for continuous illumination (e.g., xenon lamp of the fluorometer)

Procedure:

  • Prepare a solution of the fluorophore with an initial absorbance between 0.1 and 0.2.

  • Place the cuvette in the fluorometer.

  • Set the excitation and emission wavelengths to the maxima of the fluorophore.

  • Initiate continuous illumination with the excitation light source at a defined power.

  • Record the fluorescence intensity at the emission maximum over a set period (e.g., 30-60 minutes).

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater photostability.

cluster_ps Photostability Assessment Workflow prep_sol Prepare Fluorophore Solution setup Configure Fluorometer (λex, λem, time-scan) prep_sol->setup illuminate Continuous Illumination setup->illuminate record Record Fluorescence Intensity vs. Time illuminate->record plot_data Plot Normalized Intensity vs. Time record->plot_data analyze Determine Photobleaching Half-life (t₁/₂) plot_data->analyze

Workflow for Photostability Assessment.

Signaling Pathways and Logical Relationships

The primary application explored for the pyrido[1,2-a]pyrimidinium ions in the reference literature is their use as DNA intercalating agents and for cellular imaging. The proposed mechanism of action involves their interaction with DNA, leading to applications in cancer diagnosis.

cluster_pathway Proposed Mechanism of Action fluorophore Pyrido[1,2-a]pyrimidinium Ion intercalation Intercalation into DNA (Binding to DNA grooves) fluorophore->intercalation dna Cellular DNA dna->intercalation fluorescence Enhanced Fluorescence (Upon binding) intercalation->fluorescence imaging Cellular Imaging (Visualization of nucleus) fluorescence->imaging diagnosis Potential for Cancer Diagnosis imaging->diagnosis

Proposed Mechanism for Cellular Imaging.

Conclusion

The pyrido[1,2-a]pyrimidinium ion scaffold represents a promising class of fluorophores with tunable and high quantum yields. Their straightforward synthesis and significant fluorescence make them attractive candidates for the development of novel probes in biological research and diagnostics. Further investigation into their photostability and the exploration of a broader range of derivatives will be crucial for their translation into practical applications. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this exciting class of fluorescent compounds.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyrido[1,2-A]quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the burgeoning field of 4AH-Pyrido[1,2-A]quinoline compounds and their derivatives. This class of heterocyclic molecules is demonstrating significant promise across a spectrum of therapeutic areas, exhibiting potent cytotoxic and antimicrobial activities. This document provides an in-depth overview of their biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Chemical Scaffold of Promise

Pyrido[1,2-a]quinolines are a class of nitrogen-containing heterocyclic compounds characterized by a fused pyridine and quinoline ring system. This rigid, planar structure provides a unique scaffold for chemical modifications, leading to a diverse library of derivatives with a wide range of biological activities.[1][2][3][4][5][6] The exploration of these compounds is driven by the historical success of quinoline-based drugs in treating diseases ranging from malaria to cancer.[4][6] This guide focuses on the emerging data surrounding their potential as novel anticancer and antimicrobial agents.

Cytotoxic Activities Against Cancer Cell Lines

A significant body of research highlights the potent cytotoxic effects of pyrido[1,2-a]quinoline and related derivatives against various human cancer cell lines. These compounds have been shown to induce cell death and inhibit proliferation, making them attractive candidates for further oncology drug development.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various quinoline and pyridoquinoline derivatives, presenting key quantitative metrics such as IC50 values.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dihydropyridine QuinolineA4A549 (Lung)Dose-dependent toxicity observed at 250 µM[7]
Dihydropyridine QuinolineA8A549 (Lung)Highest toxicity at 125, 250, and 500 µM[7]
Quinoline DerivativesE (nitro-aldehyde)Caco-2 (Colorectal)0.53[8]
Quinoline DerivativesF (amine-aldehyde)Caco-2 (Colorectal)1.140[8]
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one3cA549 (Lung)5.9[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Materials:

  • Human cancer cell lines (e.g., A549, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][11]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO F->G H Read absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Derivatives of the pyridoquinoline scaffold have also demonstrated notable activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected pyridoquinoline derivatives.

CompoundBacterial StrainActivity LevelReference
A4Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureusHigh[7]
A7Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureusHigh[7]
A8Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureusHigh[7]
VI₁ (R=H)Pseudomonas sp.Good
VI₁,₃ (R=H, 4-NO₂)B. subtilisGood
VI₁,₂,₈,₉ (R=H, 3-NO₂, 4-OCH₃, 3-Cl)E. coliGood
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination_Workflow A Prepare serial dilutions of compounds in 96-well plate B Add standardized bacterial inoculum A->B C Incubate at 37°C for 18-24h B->C D Observe for bacterial growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Enzyme Inhibition

While specific enzyme inhibition data for this compound compounds is still emerging, the broader class of quinoline derivatives is known to interact with various enzymes.[12][13] One study has reported the acetylcholinesterase inhibitory activity of a tetramethyl 4aH-pyrido [1,2-a] quinoline-1,2,3,4-tetracarboxylate, suggesting a potential role in neurodegenerative disease research.[14] The evaluation of enzyme inhibition is a crucial step in elucidating the mechanism of action of these compounds.[15][16]

General Experimental Protocol: Enzyme Inhibition Assay

A general workflow for assessing enzyme inhibition is outlined below. The specific substrates and detection methods will vary depending on the target enzyme.

Procedure:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and inhibitor solutions at various concentrations.

  • Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the rate of the reaction by monitoring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Pathway cluster_0 Enzymatic Reaction Enzyme Enzyme Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Product Inhibitor Pyrido[1,2-A]quinoline Compound Inhibitor->Enzyme binds and inhibits

Caption: General mechanism of enzyme inhibition by a test compound.

Future Directions

The preliminary data on the biological activities of this compound compounds and their analogs are highly encouraging. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space to improve potency and selectivity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models.

  • Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the observed biological activities to guide rational drug design.

This technical guide provides a foundational understanding of the current landscape of this compound research. The potent cytotoxic and antimicrobial activities of these compounds underscore their potential as a valuable scaffold for the development of next-generation therapeutics. Continued investigation in this area is warranted to fully unlock their therapeutic promise.

References

Unraveling the Cellular Mechanisms of Pyrido[1,2-A]quinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature does not provide specific details on the mechanism of action for 4AH-Pyrido[1,2-A]quinoline in cellular models. This guide, therefore, presents an in-depth analysis of the well-documented mechanisms of structurally related compounds, primarily focusing on the Pyrido[1,2-a]pyrimidin-4-one scaffold. The information herein is intended to provide a robust framework for researchers, scientists, and drug development professionals investigating this class of compounds.

The Pyrido[1,2-a]pyrimidin-4-one core has emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating potent anti-cancer and anti-inflammatory activities. Extensive research into these analogs has revealed a primary mechanism centered on the allosteric inhibition of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).

Core Mechanism of Action: SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of multiple pathways that regulate cell growth, proliferation, survival, and differentiation. In many cancers, SHP2 is overexpressed or mutated, leading to aberrant signaling and tumor progression.

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric inhibitors of SHP2. These compounds do not bind to the active site of the enzyme but rather to a pocket that stabilizes SHP2 in an auto-inhibited conformation. This prevents the enzyme from becoming activated and carrying out its function, thereby blocking downstream signaling.

The inhibition of SHP2 by Pyrido[1,2-a]pyrimidin-4-one analogs has significant consequences for several key signaling pathways:

  • RAS-ERK Pathway: SHP2 is a critical activator of the RAS-ERK (also known as MAPK) pathway. By inhibiting SHP2, these compounds effectively downregulate the phosphorylation of key proteins in this cascade, such as ERK1/2. This leads to a reduction in cell proliferation and survival.

  • PI3K-AKT Pathway: The PI3K-AKT pathway is another crucial survival pathway that can be modulated by SHP2. Inhibition of SHP2 has been shown to decrease the phosphorylation of AKT, further contributing to the anti-proliferative and pro-apoptotic effects of these compounds.

  • JAK-STAT Pathway: The JAK-STAT pathway is also influenced by SHP2 activity. While the effects can be context-dependent, SHP2 inhibition can disrupt STAT phosphorylation, impacting cytokine signaling and immune responses.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Transcription Gene Transcription (Proliferation, Survival) Grb2_SOS Grb2_SOS SHP2->Grb2_SOS Activation SHP2->PI3K Modulation SHP2->JAK Modulation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Pyrido_quinoline Pyrido_quinoline Pyrido_quinoline->SHP2 Inhibition

Cellular Consequences

The inhibition of these critical signaling pathways by Pyrido[1,2-a]pyrimidin-4-one derivatives translates into observable effects on cancer cells.

By blocking pro-survival signals from the RAS-ERK and PI3K-AKT pathways, these compounds can induce programmed cell death, or apoptosis. This is a key mechanism for their anti-cancer activity.

In addition to inducing apoptosis, these inhibitors can also halt the cell cycle, typically at the G0/G1 phase. This prevents cancer cells from dividing and proliferating.

Quantitative Data

The following tables summarize the in vitro activity of various Pyrido[1,2-a]pyrimidin-4-one derivatives from published studies.

Compound Target IC50 (µM) Cell Line Assay Type
14i Full-length SHP20.104-Enzymatic Inhibition
14i SHP2-PTP> 50-Enzymatic Inhibition
14i Kyse-5201.06Human Esophageal Squamous CarcinomaAntiproliferative
14i HBMEC30.75Human Brain Microvascular Endothelial CellsCytotoxicity
SHP099 NCI-H358> 14iHuman Lung AdenocarcinomaAntiproliferative
SHP099 MIA-PaCa2> 14iHuman Pancreatic CarcinomaAntiproliferative

Data sourced from studies on Pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Pyrido[1,2-a]pyrimidin-4-one derivatives.

SHP2_Assay_Workflow start Start preincubation Pre-incubate full-length SHP2 with activating peptide start->preincubation add_inhibitor Add Pyrido[1,2-A]quinoline analog (various concentrations) preincubation->add_inhibitor add_substrate Add fluorogenic substrate (e.g., DiFMUP) add_inhibitor->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

  • Objective: To determine the in vitro inhibitory activity of the compound against SHP2.

  • Materials:

    • Recombinant full-length SHP2 enzyme.

    • SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide).

    • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

    • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).

    • Test compound (Pyrido[1,2-a]pyrimidin-4-one derivative).

    • 384-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a working solution of SHP2 and the activating peptide in the assay buffer. Incubate for 20 minutes at room temperature to allow for enzyme activation.

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the activated SHP2 solution to the wells containing the test compound and incubate for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission) over time.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration.

  • Objective: To assess the antiproliferative and cytotoxic effects of the compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., Kyse-520).

    • Complete cell culture medium.

    • Test compound.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Objective: To determine the effect of the compound on the phosphorylation status of key signaling proteins (e.g., ERK, AKT).

  • Materials:

    • Cancer cell line.

    • Test compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Materials:

    • Cancer cell line.

    • Test compound.

    • Phosphate-buffered saline (PBS).

    • Ethanol (70%) for fixation.

    • Propidium Iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24-48 hours).

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend them in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Objective: To quantify the induction of apoptosis by the compound.

  • Materials:

    • Cancer cell line.

    • Test compound.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While direct mechanistic studies on this compound are yet to be published, the extensive research on its structural analogs provides a strong foundation for understanding its potential biological activities. The inhibition of the SHP2 phosphatase and the subsequent disruption of key oncogenic signaling pathways represent a compelling mechanism of action. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to investigate these effects and further elucidate the therapeutic potential of this class of compounds.

In Silico Modeling and Docking of 4AH-Pyrido[1,2-A]quinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling and molecular docking methodologies applied to novel 4AH-Pyrido[1,2-A]quinoline analogs. The following sections detail the computational workflow, experimental protocols, quantitative results, and potential signaling pathway interactions, offering a framework for the rational design of this class of compounds as potential therapeutic agents.

Computational Drug Design Workflow

The discovery and optimization of lead compounds are significantly accelerated by computer-aided drug design (CADD).[1][2][3] The process for evaluating this compound analogs follows a structured, multi-step workflow. This begins with defining the biological target and preparing both the protein and the small molecule libraries for computational analysis. The core of the process involves molecular docking to predict the binding modes and affinities of the ligands.[3][4] Finally, post-docking analysis and visualization are used to interpret the results and guide the next cycle of drug design.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Optimization A Target Identification (e.g., SHP2 Phosphatase) B Protein Structure Preparation (PDB ID: XXXX) A->B C Ligand Library Preparation (this compound Analogs) A->C D Molecular Docking (e.g., AutoDock Vina) B->D C->D E Pose Generation & Scoring D->E F Binding Energy Calculation (MM-GBSA) E->F G Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) F->G H Lead Optimization G->H H->C Iterative Design

Computational drug design workflow for Pyrido[1,2-A]quinoline analogs.

Quantitative Docking Results

Molecular docking simulations were performed to predict the binding affinity of a series of this compound analogs against a selected protein target. The results, including docking scores and predicted binding energies, are summarized below. A more negative docking score indicates a higher predicted binding affinity.

Compound IDDocking Score (kcal/mol)Predicted Binding Energy (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, µM)
PQA-001-9.8-75.40.15
PQA-002-9.5-72.10.28
PQA-003-9.1-68.90.55
PQA-004-8.8-65.31.10
PQA-005-8.5-62.72.50
Reference-10.2-80.10.08

Experimental Protocols

Protein Preparation

The three-dimensional coordinates of the target protein were obtained from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned. The structure was then energy-minimized using a suitable force field to relieve any steric clashes.

Ligand Preparation

The 2D structures of the this compound analogs were sketched and converted to 3D structures. The ligands were then subjected to energy minimization using the appropriate force field. Gasteiger charges were computed, and non-polar hydrogen atoms were merged. Torsional degrees of freedom were defined to allow for flexibility during the docking process.

Molecular Docking Protocol

Molecular docking was carried out using AutoDock Vina. A grid box was defined to encompass the active site of the protein. The Lamarckian Genetic Algorithm was employed for the conformational search. The docking protocol was validated by re-docking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) was within an acceptable range (typically < 2 Å).

Target Signaling Pathway: SHP2 Inhibition

Pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar core structure, have been investigated as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[5] SHP2 is a key component in multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are often dysregulated in cancer.[5] By inhibiting SHP2, these compounds can potentially downregulate these pro-proliferative signaling cascades.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS dephosphorylates (activates RAS) PQA Pyrido[1,2-A]quinoline Analog PQA->SHP2 inhibits

Potential inhibition of the SHP2 signaling pathway.

This technical guide provides a foundational understanding of the in silico evaluation of this compound analogs. The presented workflow, protocols, and data serve as a starting point for further investigation and optimization of this promising class of compounds.

References

The Rise of a Privileged Scaffold: A Historical and Technical Guide to Pyrido[1,2-a]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrido[1,2-a]quinoline core, a fascinating nitrogen-containing heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. This technical guide provides an in-depth historical review of the discovery and development of Pyrido[1,2-a]quinoline scaffolds, detailing key synthetic methodologies, summarizing crucial quantitative data, and visualizing the intricate signaling pathways they modulate.

A Journey Through Time: The Discovery and Synthetic Evolution

The story of Pyrido[1,2-a]quinolines is intrinsically linked to the broader history of quinoline chemistry, which dates back to the 19th century with the isolation of quinine from cinchona bark.[1] The initial synthesis of the basic quinoline ring was a landmark achievement, with foundational methods like the Skraup, Friedländer, and Doebner-von Miller reactions paving the way for the construction of more complex derivatives.[2]

The specific Pyrido[1,2-a]quinoline scaffold, however, emerged from the desire to explore the chemical space around the quinoline nucleus, aiming to enhance and diversify its biological activities. Early synthetic approaches often involved multi-step sequences, but the evolution of organic synthesis has led to more elegant and efficient methods.

Modern synthetic strategies for constructing the Pyrido[1,2-a]quinoline core can be broadly categorized into several key approaches:

  • Intramolecular Cyclization: These methods are among the most powerful for constructing the fused ring system. They typically involve the formation of a suitably substituted quinoline precursor that can undergo an intramolecular ring-closing reaction to form the final scaffold.

  • Tandem and Domino Reactions: These elegant one-pot procedures combine multiple bond-forming events in a single synthetic operation, offering high atom and step economy.

  • Transition-Metal Catalysis: The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles. Catalysts based on palladium, copper, and other metals enable the formation of key carbon-carbon and carbon-nitrogen bonds under mild conditions.[3]

  • Multi-component Reactions (MCRs): MCRs bring together three or more starting materials in a single reaction vessel to generate complex products in a highly convergent manner. These reactions are particularly valuable for creating libraries of diverse Pyrido[1,2-a]quinoline derivatives for biological screening.

Biological Activities and Quantitative Insights

The Pyrido[1,2-a]quinoline scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. The following tables summarize key quantitative data for various Pyrido[1,2-a]quinoline and closely related derivatives, highlighting their potential in different therapeutic areas.

Anticancer Activity
Compound ClassCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinone DerivativesMCF-7 (Breast)6.2 - 15.1[4]
Pyrido[2,3-d]pyrimidinone DerivativesRPE-1 (Normal)17.5 - 26.4[4]
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-aminesHuman Neuroblastoma< 10[5]
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-onesA549 (Lung)5.9[6]
Pyrimido[4,5-b]quinolinesEhrlich Ascites Carcinoma5.5 - 7.0 µg/ml[7]
Antimicrobial Activity
Compound ClassMicroorganismMIC (µmol/mL)Reference
Pyrido[2,3-d][7][8][9]triazolo[4,3-a]pyrimidinonesVarious Bacteria1 - 5[9]
Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]PyrimidinonesVarious Bacteria & Fungi1 - 5[10]
2-(thiophen-2-yl) dihydroquinolinesM. tuberculosis H37Rv1.56 µg/mL[11]

Key Experimental Protocols

To provide a practical resource for researchers, this section details a representative experimental protocol for the synthesis of a Pyrido[1,2-a]quinoline derivative.

Synthesis of 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11)

This protocol is based on the general principles of pyrimidoquinoline synthesis.

Materials:

  • 2-Aminoquinoline

  • Diethyl malonate

  • Piperazine

  • Sodium ethoxide

  • Ethanol (absolute)

Procedure:

  • Step 1: Synthesis of 2-Hydroxy-1H-pyrimido[1,2-a]quinolin-1-one. A mixture of 2-aminoquinoline (1 equivalent) and diethyl malonate (1.2 equivalents) is heated under reflux in the presence of a catalytic amount of sodium ethoxide in absolute ethanol for 6-8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate.

  • Step 2: Chlorination. The intermediate from Step 1 is treated with phosphoryl chloride (POCl3) and heated at 100°C for 2-3 hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried.

  • Step 3: Amination. The chlorinated intermediate from Step 2 is dissolved in a suitable solvent like ethanol, and piperazine (2 equivalents) is added. The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Mechanisms of Action

The biological effects of Pyrido[1,2-a]quinoline derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

One of the key mechanisms of action for certain pyrimidoquinoline derivatives is the inhibition of phosphodiesterases (PDEs).[8] PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. Inhibition of PDEs leads to an increase in intracellular cAMP levels, which can, for example, inhibit platelet aggregation.[8]

Another important mechanism, particularly for anticancer derivatives, is DNA intercalation.[12] The planar structure of the Pyrido[1,2-a]quinoline scaffold allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis in cancer cells.

Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 and HER-2.[13]

Below are Graphviz diagrams illustrating these key signaling pathways and a general workflow for the synthesis and screening of Pyrido[1,2-a]quinoline derivatives.

G cluster_0 PDE Inhibition Pathway Pyridoquinoline Pyrido[1,2-a]quinoline Derivative PDE Phosphodiesterase (PDE) Pyridoquinoline->PDE Inhibits cAMP Increased cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet Inhibition of Platelet Aggregation PKA->Platelet

Caption: PDE inhibition by Pyrido[1,2-a]quinoline derivatives.

G cluster_1 DNA Intercalation Mechanism Pyridoquinoline Pyrido[1,2-a]quinoline Derivative DNA DNA Double Helix Pyridoquinoline->DNA Intercalates Replication DNA Replication Inhibition Transcription Transcription Inhibition Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis G cluster_2 Drug Discovery Workflow Synthesis Synthesis of Derivative Library Screening In Vitro Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Testing Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

References

Toxicological Screening and Preliminary Safety Assessment of Pyrido[1,2-a]quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific toxicological data for 4AH-Pyrido[1,2-A]quinoline is not currently available in the public domain. This guide provides a comprehensive overview of the toxicological screening and preliminary safety assessment applicable to the broader class of Pyrido[1,2-a]quinoline derivatives, drawing upon data from structurally related compounds. The methodologies and potential mechanisms of toxicity described herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this class of heterocyclic compounds.

Introduction

Pyrido[1,2-a]quinolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their rigid, planar structure allows for intercalation into DNA and interaction with various enzymatic targets, leading to potential therapeutic applications, particularly in oncology. However, these same properties can also contribute to cellular toxicity. A thorough toxicological screening and safety assessment are therefore critical steps in the development of any new therapeutic agent based on the Pyrido[1,2-a]quinoline scaffold.

This technical guide outlines the key aspects of a preliminary safety assessment for this class of compounds, including in vitro and in vivo toxicological screening methods, data interpretation, and an exploration of potential mechanisms of toxicity.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental in early-stage toxicological screening, providing initial data on the potential of a compound to cause cell death. These assays are typically performed on a panel of human cancer cell lines and, where appropriate, on non-cancerous cell lines to assess selectivity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability. While specific data for this compound is unavailable, Table 1 summarizes the IC50 values for some representative Pyridoquinoline derivatives against various cancer cell lines, illustrating the range of cytotoxic potential within this class.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyrido[3,2-g]quinolineDiethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylpyrido[3,2-g]quinoline-3,7-dicarboxylateLNCaP (Prostate Cancer)5.63[1]
MCF-7 (Breast Cancer)3.96[1]
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-aminesCompound 1gNeuroblastoma< 10[2]
Compound 2dNeuroblastoma< 10[2]
Compound 4bNeuroblastoma< 10[2]
Pyrazolo[4,3-f]quinolineCompound 1MVarious Cancer Cell Lines< 8[3][4]
Compound 2EVarious Cancer Cell Lines< 8[3][4]
Compound 2PVarious Cancer Cell Lines< 8[3][4]

Table 1: In Vitro Cytotoxicity of Selected Pyridoquinoline Derivatives

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat Adherence incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

In Vivo Acute Toxicity Assessment

In vivo acute toxicity studies in animal models are essential to evaluate the systemic toxicity of a compound after a single high dose. These studies help determine the median lethal dose (LD50) and identify potential target organs for toxicity.

Quantitative Acute Toxicity Data
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. This process is continued until the stopping criteria are met.

Procedure:

  • Dose Selection: Select a starting dose based on available data or in silico predictions.

  • Dosing: Administer the compound orally to a single fasted animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome of the first animal, adjust the dose for the next animal using a specified dose progression factor.

  • Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes and dose levels used.

Acute_Toxicity_Workflow cluster_workflow Acute Oral Toxicity (OECD 425) Workflow start Select Starting Dose dose_animal Dose Single Animal start->dose_animal observe Observe for 14 Days dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Mortality stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 Yes end End calculate_ld50->end

Caption: Decision-tree workflow for the Up-and-Down Procedure for acute oral toxicity testing.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which can lead to mutations and potentially cancer. A standard battery of tests is typically employed to assess different genotoxic endpoints.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471):

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test compound is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.

  • Procedure:

    • The test compound is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vitro Micronucleus Test (OECD Guideline 487):

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

  • Procedure:

    • Cultured mammalian cells are treated with the test compound.

    • The cells are then treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • The cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is determined by microscopy.

Potential Mechanisms of Toxicity and Signaling Pathways

The cytotoxicity of quinoline and pyridoquinoline derivatives is often attributed to their interaction with DNA and key cellular enzymes, leading to the activation of cell death pathways.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of many pyrido[1,2-a]quinolines allows them to intercalate between the base pairs of DNA. This can interfere with DNA replication and transcription. Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are essential for resolving DNA topological problems during various cellular processes. Inhibition of topoisomerase II, for instance, leads to the accumulation of double-strand breaks in DNA, triggering a DNA damage response and ultimately apoptosis[3][4][7].

Topoisomerase_Inhibition cluster_pathway Topoisomerase II Inhibition Pathway Compound Pyrido[1,2-a]quinoline TopoII Topoisomerase II Compound->TopoII Binds to CleavableComplex Cleavable Complex (DNA-TopoII-Compound) Compound->CleavableComplex DNA DNA DNA->CleavableComplex TopoII->DNA Binds and cleaves TopoII->CleavableComplex ReplicationFork Replication Fork Collision CleavableComplex->ReplicationFork Stabilizes DSB DNA Double-Strand Breaks ReplicationFork->DSB DDR DNA Damage Response (ATM/ATR activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of cytotoxicity via topoisomerase II inhibition.

Induction of Apoptosis via the Mitochondrial Pathway

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway[8]. This pathway is initiated by cellular stress, such as DNA damage, and involves the release of pro-apoptotic factors from the mitochondria.

Key events in this pathway include:

  • Upregulation of pro-apoptotic proteins: An increase in the expression of proteins like Bax.

  • Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins like Bcl-2.

  • Mitochondrial outer membrane permeabilization (MOMP): The altered ratio of pro- to anti-apoptotic proteins leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c release: Pro-apoptotic factors, including cytochrome c, are released from the mitochondria into the cytoplasm.

  • Apoptosome formation and caspase activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

  • Executioner caspase activation: Caspase-9 activates executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Pathway cluster_pathway Mitochondrial Apoptosis Pathway Stimulus Cellular Stress (e.g., DNA Damage) Bax Bax (pro-apoptotic) Stimulus->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Stimulus->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by cellular stress.

Conclusion

The Pyrido[1,2-a]quinoline scaffold represents a promising framework for the development of novel therapeutic agents. However, a thorough understanding of the toxicological profile of any new derivative is paramount. This guide has outlined a preliminary framework for the toxicological screening and safety assessment of this class of compounds. The provided experimental protocols for in vitro cytotoxicity, in vivo acute toxicity, and genotoxicity testing serve as a starting point for a comprehensive evaluation. Furthermore, the elucidation of potential mechanisms of toxicity, such as DNA topoisomerase inhibition and induction of mitochondrial-mediated apoptosis, provides a basis for further mechanistic studies.

It is crucial to reiterate that the absence of specific data for this compound necessitates that any research on this specific compound should begin with these fundamental toxicological assessments to ensure a comprehensive understanding of its safety profile before proceeding with further development.

References

Methodological & Application

Application Notes and Protocols for 4AH-Pyrido[1,2-A]quinoline as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of bioimaging due to their inherent fluorescent properties.[1][2] These scaffolds are integral to the development of fluorescent probes for visualizing a variety of biological structures and processes, including lipid droplets, amyloid-beta aggregates, and fluctuations in intracellular pH and ion concentrations.[1][2] The 4AH-Pyrido[1,2-A]quinoline core, a specific quinoline derivative, offers a promising platform for the design of novel fluorescent probes for live-cell imaging and analysis. This document provides a detailed protocol for the application of this compound as a fluorescent probe in bioimaging studies.

Physicochemical and Fluorescent Properties

Table 1: Representative Photophysical Properties of Quinoline-Based Fluorescent Probes

PropertyTypical Value/RangeNotes
Excitation Wavelength (λex)340 - 480 nmCan be tuned by chemical modification.
Emission Wavelength (λem)450 - 650 nmOften exhibits a significant Stokes shift.
Quantum Yield (Φ)0.1 - 0.8Highly solvent and environment dependent.
Molar Extinction Coefficient (ε)10,000 - 50,000 M⁻¹cm⁻¹
SolventDMSO, Ethanol, PBSStock solutions are typically prepared in a polar organic solvent.

Experimental Protocols

The following protocols provide a general framework for using a this compound-based probe for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for obtaining high-quality results.

Preparation of Stock and Working Solutions
  • Stock Solution (1-10 mM): Dissolve the this compound probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to a final concentration of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration (typically in the range of 1-10 µM). The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid cytotoxicity.

Cell Culture and Staining
  • Cell Seeding: Seed the cells of interest (e.g., HeLa, MCF-7) onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Incubation: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4. Add the pre-warmed working solution of the this compound probe to the cells.

  • Incubation Time: Incubate the cells for a period ranging from 15 to 60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific probe and cell type and should be determined experimentally.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope (e.g., confocal, widefield) equipped with appropriate filters for the excitation and emission wavelengths of the this compound probe. Based on typical quinoline derivatives, a DAPI (4',6-diamidino-2-phenylindole) or a custom filter set with excitation around 405 nm and emission detection between 450-550 nm might be a good starting point.

  • Image Acquisition: Acquire images using the lowest possible excitation laser power and shortest exposure time to minimize phototoxicity and photobleaching.

  • Controls: It is essential to include proper controls in your experiment:

    • Unstained Cells: To assess the level of cellular autofluorescence.

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the probe to check for any solvent-induced effects.

Quantitative Data Analysis

Fluorescence intensity can be quantified to obtain meaningful data from the images.[3][4] Software such as ImageJ or Fiji can be used for this purpose.

Table 2: General Parameters for Quantitative Fluorescence Analysis

ParameterDescriptionRecommended Tool/Method
Mean Fluorescence Intensity (MFI) Average fluorescence intensity within a defined region of interest (ROI).ImageJ/Fiji: Measure function on a selected ROI.
Corrected Total Cell Fluorescence (CTCF) MFI of the cell corrected for background fluorescence.Formula: Integrated Density – (Area of selected cell X Mean fluorescence of background readings).
Colocalization Analysis To determine the spatial overlap between the probe and a known cellular marker.ImageJ/Fiji with colocalization plugins (e.g., JaCoP).

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (1-10 µM in Media) stock->working incubate_probe Incubate with Probe (15-60 min) working->incubate_probe seed Seed Cells seed->incubate_probe wash Wash Cells (2-3x) incubate_probe->wash acquire Acquire Images (Fluorescence Microscope) wash->acquire quantify Quantitative Analysis (e.g., ImageJ) acquire->quantify

Caption: General experimental workflow for bioimaging using this compound.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where the this compound probe could be used to visualize changes in a cellular signaling pathway. For instance, the probe's fluorescence might be modulated by changes in the local environment induced by the activation of a specific pathway.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Cell Surface Receptor cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response stimulus Drug / Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Gene Expression (e.g., c-Fos) erk->response probe This compound (Fluorescent Probe) erk->probe Modulates Fluorescence

Caption: Hypothetical interaction of the probe with the MAPK/ERK signaling pathway.

Troubleshooting

Table 3: Common Issues and Solutions in Fluorescent Bioimaging

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching.- Verify excitation/emission spectra and use appropriate filters.- Increase probe concentration.- Increase incubation time.- Reduce excitation intensity and exposure time.
High Background - Probe concentration too high.- Inadequate washing.- Cellular autofluorescence.- Decrease probe concentration.- Increase the number and duration of wash steps.- Image unstained cells to determine autofluorescence levels and apply background subtraction.
Cell Death/Toxicity - Probe concentration too high.- High concentration of organic solvent.- Phototoxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final solvent concentration is minimal.- Use lower excitation laser power and minimize light exposure.

Conclusion

The this compound scaffold holds potential for the development of novel fluorescent probes for bioimaging. The protocols and guidelines presented here provide a starting point for researchers to utilize such probes in their studies. It is imperative to empirically determine the optimal experimental conditions for each specific this compound derivative and cell type to ensure reliable and reproducible results. Careful experimental design, including the use of appropriate controls, is crucial for the successful application of these fluorescent probes in advancing our understanding of cellular biology and in the drug development process.

References

Application of Pyrido[1,2-A]quinoline Derivatives in Live-Cell Imaging of Specific Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and tracking of subcellular structures and dynamics in living cells. The pyrido[1,2-a]quinoline core and its analogs, such as pyrrolo[1,2-a]quinoxalines, represent a promising class of fluorophores. Their rigid, planar structure often results in favorable photophysical properties, including high quantum yields and environmental sensitivity, making them suitable candidates for developing organelle-specific imaging agents. This document provides detailed application notes and protocols for the use of pyrido[1,2-a]quinoline-related compounds in the live-cell imaging of lysosomes and mitochondria. While probes based on the precise 4AH-Pyrido[1,2-A]quinoline scaffold are not extensively documented in the literature for organelle imaging, the following information on closely related derivatives serves as a practical guide for researchers in the field.

I. Imaging of Lysosomes with Pyrrolo[1,2-a]quinoxaline Probes

Lysosomes are acidic organelles responsible for cellular degradation and recycling processes. Fluorescent probes that exhibit pH-dependent fluorescence or accumulate in acidic compartments are valuable for lysosomal imaging. Certain derivatives of pyrrolo[1,2-a]quinoxaline have been shown to selectively accumulate in lysosomes, likely due to their ability to be protonated and trapped within the acidic lumen.[1][2]

Quantitative Data of Representative Lysosome Probes
Probe NameStructureExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Organelle SpecificityReference
QPP 2,4-diphenylpyrrolo[1,2-a]quinoxalineNot specifiedNot specifiedNot specifiedNot specifiedLysosomes[1][2]
QTP 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxalineNot specifiedNot specifiedNot specifiedNot specifiedLysosomes[1][2]
PQ-Lyso Quinoline-based probe494 (acidic)570 (neutral)Not specified76 (hypsochromic shift)Lysosomes[3]
Experimental Protocol: Live-Cell Imaging of Lysosomes with Pyrrolo[1,2-a]quinoxaline Probes (QPP/QTP)

This protocol is based on the methodology for imaging lysosomes using pyrrolo[1,2-a]quinoxaline derivatives.[1][2]

Materials:

  • Pyrrolo[1,2-a]quinoxaline probe (e.g., QPP or QTP) stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., DMEM, phenol red-free)

  • Cells of interest (e.g., HeLa, RAW 264.7) cultured on glass-bottom dishes

  • Commercial lysosomal marker (e.g., LysoTracker™ Red DND-99) for co-localization

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a working solution of the pyrrolo[1,2-a]quinoxaline probe in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • (Optional) Co-staining with Commercial Lysosomal Marker:

    • During the last 15-30 minutes of incubation with the pyrrolo[1,2-a]quinoxaline probe, add a commercial lysosomal marker (e.g., LysoTracker™ Red) at its recommended concentration.

  • Imaging:

    • After incubation, gently wash the cells twice with pre-warmed imaging medium to remove excess probe.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the specific probe and co-stain.

Signaling Pathway and Workflow Diagrams

lysosome_targeting cluster_workflow Experimental Workflow for Lysosome Imaging A Plate cells on glass-bottom dish B Prepare probe working solution (1-10 µM) A->B C Incubate cells with probe (30-60 min) B->C D (Optional) Add LysoTracker C->D E Wash cells D->E F Image with confocal microscope E->F

Caption: Experimental workflow for lysosomal imaging.

lysosome_mechanism cluster_mechanism Mechanism of Lysosomal Accumulation Probe_ext Probe (extracellular, neutral pH) Membrane Cell Membrane Probe_ext->Membrane Diffusion Probe_int Probe (cytosol, neutral pH) Membrane->Probe_int Lysosome Lysosome (acidic pH) Probe_int->Lysosome Accumulation Probe_lyso Protonated Probe (trapped) Lysosome->Probe_lyso Protonation mitochondria_targeting cluster_workflow Experimental Workflow for Mitochondria Imaging A Plate cells B Prepare cationic probe (100-500 nM) A->B C Incubate cells with probe (15-45 min) B->C D Wash cells C->D E Image with confocal microscope D->E mitochondria_mechanism cluster_mechanism Mechanism of Mitochondrial Accumulation Probe_ext Cationic Probe (extracellular) Plasma_Mem Plasma Membrane Probe_ext->Plasma_Mem Diffusion Cytosol Cytosol Plasma_Mem->Cytosol Mito_OM Outer Mitochondrial Membrane Cytosol->Mito_OM IMS Intermembrane Space Mito_OM->IMS Mito_IM Inner Mitochondrial Membrane (ΔΨm ≈ -180mV) IMS->Mito_IM Electrophoretic attraction Matrix Mitochondrial Matrix (Accumulation) Mito_IM->Matrix

References

Application Notes and Protocols: Labeling Proteins with 4AH-Pyrido[1,2-A]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the covalent labeling of proteins with 4AH-Pyrido[1,2-A]quinoline derivatives. This class of heterocyclic compounds holds potential as novel fluorescent probes due to its unique scaffold. The following protocols are based on established protein modification chemistries and have been adapted for a hypothetical amine-reactive this compound derivative. These guidelines will enable researchers to conjugate this novel fluorophore to proteins for applications in fluorescence microscopy, immunoassays, and other fluorescence-based detection methods.

Disclaimer: As of the last update, specific protocols for labeling proteins with this compound derivatives are not widely established in the scientific literature. The following protocol is a generalized procedure based on the common and robust N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines on proteins.[1][2][3] Researchers should consider this a starting point and may need to optimize the conditions for their specific protein and application.

Principle of the Method

The protocol describes the labeling of primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on a target protein with a hypothetical amine-reactive this compound-NHS ester.[1][2] The NHS ester reacts with the non-protonated primary amines at a slightly basic pH to form a stable amide bond, covalently attaching the fluorescent this compound moiety to the protein.[1]

Experimental Workflow

The overall experimental workflow for labeling proteins with this compound-NHS ester is depicted below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.0-8.5) mix Add Dye Stock Solution to Protein Solution prep_protein->mix prep_dye Prepare this compound-NHS Ester Stock Solution (in DMSO/DMF) prep_dye->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubate->purify collect Collect Labeled Protein Fractions purify->collect analyze Characterize Labeled Protein (Determine Degree of Labeling) collect->analyze store Store Labeled Protein at 4°C or -20°C analyze->store

Caption: Experimental workflow for protein labeling.

Detailed Experimental Protocol

Materials and Reagents
  • Target protein to be labeled

  • This compound-NHS Ester (hypothetical)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, 0.1 M phosphate buffer with pH 8.0-8.5 can be used.[3] It is critical to use a buffer free of primary amines (e.g., Tris or glycine).

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Spectrophotometer

Procedure

1. Preparation of Protein Solution a. Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[4] b. If the protein is already in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer before proceeding.

2. Preparation of this compound-NHS Ester Stock Solution a. Allow the vial of the this compound-NHS Ester to warm to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO or DMF. For example, dissolve 1 mg of the NHS ester in the appropriate volume of solvent. c. Vortex briefly to ensure the compound is fully dissolved. This solution should be prepared fresh for each labeling reaction.[4]

3. Labeling Reaction a. While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM dye stock solution. The amount to add depends on the desired dye-to-protein molar ratio. A starting point of 10-20 moles of dye for each mole of protein is recommended.[5] b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein a. After the incubation period, the unreacted dye and byproducts must be removed. This is typically achieved using size-exclusion chromatography.[2] b. Apply the reaction mixture to the top of a pre-equilibrated size-exclusion column. c. Elute the protein with a suitable storage buffer (e.g., PBS, pH 7.4). The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules. d. Collect the fractions containing the labeled protein.

5. Characterization of the Labeled Protein a. Determine Protein Concentration: The concentration of the labeled protein can be determined by measuring its absorbance at 280 nm. A correction factor is needed to account for the absorbance of the dye at this wavelength. The corrected protein concentration is calculated as follows:

  • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein Where:
  • A₂₈₀ is the absorbance of the conjugate at 280 nm.
  • Aₘₐₓ is the absorbance of the conjugate at the maximum absorption wavelength of the this compound dye.
  • CF₂₈₀ is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye.
  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

6. Storage a. Store the purified, labeled protein at 4°C for short-term use or at -20°C in smaller aliquots for long-term storage.[1]

Quantitative Data Summary

The following table summarizes the key parameters for the protein labeling protocol. Optimization may be required for specific proteins.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[4]
Reaction Buffer 0.1 M Sodium Bicarbonate or PhosphateMust be free of primary amines.
Reaction pH 8.0 - 8.5Optimal for the reaction of NHS esters with primary amines.[3]
Dye Stock Solution 10 mM in anhydrous DMSO/DMFShould be prepared fresh.
Dye:Protein Molar Ratio 10:1 to 20:1This should be optimized for each protein to achieve the desired DOL.
Incubation Time 1 hourCan be extended if labeling efficiency is low.
Incubation Temperature Room Temperature
Purification Method Size-Exclusion ChromatographyEfficiently separates the labeled protein from free dye.[2]

Application Example: Fluorescence-Based Protein Interaction Assay

Fluorescently labeled proteins are powerful tools for studying molecular interactions. The diagram below illustrates a conceptual signaling pathway where a protein labeled with a this compound derivative is used to monitor its interaction with a binding partner.

G cluster_pathway Conceptual Signaling Pathway Ligand External Signal (e.g., Ligand) Receptor Receptor Ligand->Receptor Binds Protein_A_labeled Protein A (Labeled with 4AH-Pyrido...) Receptor->Protein_A_labeled Activates Protein_B Binding Partner (Protein B) Protein_A_labeled->Protein_B Interacts with Complex Protein A-B Complex Protein_A_labeled->Complex Protein_B->Complex Response Cellular Response Complex->Response Leads to

Caption: Labeled protein in a signaling pathway.

References

Application Notes & Protocols: High-Throughput Screening Assays Utilizing Hypothetical 4H-Pyrido[1,2-a]pyrimidin-4-one-Based Reporters

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives as fluorescent reporters in high-throughput screening (HTS) is not widely documented in current scientific literature. The following application notes and protocols are presented as a hypothetical framework to guide researchers in the potential development and application of such reporters, based on the known biological activities of this scaffold and general principles of fluorescence-based assays.

Introduction

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a nitrogen-fused heterocyclic system that has garnered significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including the inhibition of protein kinases and activity against inflammatory pathways. While primarily explored for their therapeutic potential, the inherent chemical features of this scaffold could theoretically be exploited to develop novel fluorescent reporters for high-throughput screening (HTS) in drug discovery.

These application notes describe a hypothetical scenario where a synthetically modified 4H-pyrido[1,2-a]pyrimidin-4-one, herein referred to as "PyridoFluor-1," is utilized as a fluorescent reporter in a kinase activity HTS assay. The principle of this assay is based on the modulation of PyridoFluor-1's fluorescence upon binding to the phosphorylated substrate of a target kinase, allowing for the rapid screening of potential kinase inhibitors.

Application 1: HTS Assay for Protein Kinase Inhibitors

Objective: To identify novel inhibitors of a specific protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase) using a fluorescence-based HTS assay with the hypothetical PyridoFluor-1 reporter.

Principle: The assay is designed to measure the activity of the kinase by detecting the phosphorylation of a specific peptide substrate. PyridoFluor-1 is engineered to exhibit a significant change in its fluorescent properties (e.g., intensity or polarization) upon binding to the phosphorylated form of the substrate. In the presence of a kinase inhibitor, substrate phosphorylation is reduced, leading to a corresponding decrease in the fluorescent signal.

Signaling Pathway Overview

kinase_signaling_pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Reporter PyridoFluor-1 pSubstrate->Reporter Binds Signal Fluorescent Signal Reporter->Signal Generates Inhibitor Inhibitor Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase signaling pathway for HTS.

Experimental Workflow

hts_workflow start Start dispense Dispense Assay Buffer, Kinase, and Substrate start->dispense add_compounds Add Test Compounds (and Controls) dispense->add_compounds incubate1 Incubate add_compounds->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate add_atp->incubate2 add_reporter Add PyridoFluor-1 Reporter incubate2->add_reporter incubate3 Incubate add_reporter->incubate3 read_plate Read Fluorescence incubate3->read_plate analyze Data Analysis read_plate->analyze end End analyze->end

Caption: General HTS experimental workflow.

Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Stock Solution: Prepare a concentrated stock of the target kinase in assay buffer with 10% glycerol. The final concentration in the assay will need to be optimized.

  • Substrate Stock Solution: Dissolve the peptide substrate in assay buffer to create a stock solution.

  • ATP Stock Solution: Prepare a concentrated ATP stock solution in water and adjust the pH to 7.4.

  • PyridoFluor-1 Stock Solution: Dissolve the PyridoFluor-1 reporter in DMSO to create a high-concentration stock.

  • Control Inhibitor: Use a known inhibitor of the target kinase as a positive control.

  • Test Compounds: Dilute test compounds from a compound library in DMSO.

HTS Assay Protocol for Kinase Inhibitor Screening

This protocol is designed for a 384-well plate format.

  • Dispensing Reagents:

    • Using a liquid handler, dispense 5 µL of assay buffer into all wells of a 384-well plate.

    • Add 2.5 µL of the substrate solution to each well.

    • Add 2.5 µL of the kinase solution to each well, except for the negative control wells where assay buffer is added instead.

  • Compound Addition:

    • Add 100 nL of test compounds, control inhibitor, or DMSO (vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution to all wells to start the phosphorylation reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Addition of Reporter:

    • Add 5 µL of the PyridoFluor-1 reporter solution to all wells.

  • Final Incubation:

    • Incubate the plate at room temperature for 30 minutes in the dark to allow the reporter to bind to the phosphorylated substrate.

  • Fluorescence Reading:

    • Read the fluorescence intensity on a plate reader with the appropriate excitation and emission wavelengths for PyridoFluor-1.

Data Analysis
  • Normalization:

    • The data is typically normalized to the controls on each plate. The signal from the positive control (known inhibitor) represents 100% inhibition, and the signal from the DMSO vehicle control represents 0% inhibition.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])

  • Hit Identification:

    • Compounds that show inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Quantitative Data Summary

The following table represents hypothetical data from an HTS assay validation, demonstrating the performance of the PyridoFluor-1 reporter.

ParameterValueDescription
Excitation Wavelength 485 nmOptimal wavelength to excite PyridoFluor-1.
Emission Wavelength 520 nmOptimal wavelength to detect PyridoFluor-1 emission.
Signal to Background (S/B) 8.5Ratio of the signal in the presence of active kinase to the signal in the absence of kinase.
Z'-factor 0.72A measure of the statistical effect size, indicating the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Control Inhibitor IC₅₀ 50 nMThe concentration of the known inhibitor that produces 50% inhibition in the assay.

Conclusion

While the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a promising area for therapeutic development, its application as a fluorescent reporter for HTS remains a prospective field. The hypothetical framework provided here illustrates how a novel fluorescent derivative of this scaffold could be integrated into a robust HTS campaign for kinase inhibitor discovery. The successful development of such a reporter would require significant synthetic chemistry efforts to functionalize the core scaffold with appropriate fluorophores and binding moieties, followed by rigorous assay development and validation. Researchers are encouraged to explore the photophysical properties of this and other heterocyclic systems to create the next generation of tools for drug discovery.

Application Notes and Protocols for 4AH-Pyrido[1,2-A]quinoline Derivatives in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of flow cytometry continuously evolves with the development of novel fluorescent probes that offer enhanced brightness, photostability, and specific targeting capabilities. Among the emerging classes of fluorescent compounds, 4AH-Pyrido[1,2-A]quinoline derivatives present a promising scaffold for the development of new dyes for cellular analysis. These heterocyclic compounds possess inherent fluorescence properties that can be tailored through chemical modification, making them potential candidates for various flow cytometry applications, including cell viability, apoptosis, and cell cycle analysis.[1][2] This document provides a detailed, albeit illustrative, protocol for the use of a hypothetical this compound derivative, designated here as "Pyrido-Fluor 488," in flow cytometry.

Hypothetical Derivative: Pyrido-Fluor 488

For the purpose of these application notes, we will consider a hypothetical this compound derivative, "Pyrido-Fluor 488," designed to have excitation and emission spectra compatible with the 488 nm blue laser commonly found in flow cytometers. Its proposed mechanism of action is as a viability dye that passively diffuses into cells and is retained in the cytoplasm of viable cells through enzymatic modification, while being excluded by cells with compromised membrane integrity.

Spectral Properties

The hypothetical spectral properties of Pyrido-Fluor 488 are summarized in the table below.

PropertyValue
Excitation Maximum (Ex)490 nm
Emission Maximum (Em)525 nm
Quantum Yield (Φ)~0.85
Molar Extinction Coefficient (ε)~70,000 cm⁻¹M⁻¹
Recommended Laser Line488 nm
Recommended Emission Filter530/30 BP

Application: Cell Viability Assessment

Pyrido-Fluor 488 can be utilized as a fluorescent probe to discriminate between live and dead cells in a heterogeneous cell population. The detailed protocol below outlines the procedure for staining cells with Pyrido-Fluor 488 for analysis by flow cytometry.

Experimental Protocol: Live/Dead Cell Discrimination using Pyrido-Fluor 488

1. Materials:

  • Pyrido-Fluor 488 stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Cell suspension (e.g., Jurkat, HeLa, or other cell line of interest)

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

2. Cell Preparation:

  • Harvest cells from culture and centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold PBS.

  • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in PBS.

  • Prepare a control sample of heat-killed cells by incubating a separate aliquot of the cell suspension at 65°C for 10 minutes. This will serve as a positive control for dead cells.

3. Staining Protocol:

  • Prepare a working solution of Pyrido-Fluor 488 by diluting the 1 mM stock solution in PBS to a final concentration of 1 µM.

  • To 100 µL of the cell suspension (1 x 10⁵ cells), add 1 µL of the 1 µM Pyrido-Fluor 488 working solution (for a final concentration of 10 nM).

  • Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • (Optional) Wash the cells by adding 1 mL of PBS and centrifuging at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of PBS for analysis. For many no-wash protocols, this step can be omitted.

4. Flow Cytometry Analysis:

  • Set up the flow cytometer with the appropriate laser and filter configuration for Pyrido-Fluor 488 (e.g., 488 nm excitation, 530/30 BP emission filter).

  • Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the main cell population.

  • Use the heat-killed (positive control) and a live (negative control) stained sample to set the appropriate voltage for the fluorescence channel and to establish gates for live and dead populations.

  • Acquire data for the experimental samples. Live cells will exhibit bright fluorescence, while dead cells will show minimal fluorescence.

Data Presentation

The following table summarizes hypothetical data from a cell viability assay using Pyrido-Fluor 488 on a Jurkat cell line treated with a cytotoxic agent.

Treatment% Live Cells (Pyrido-Fluor 488 Positive)% Dead Cells (Pyrido-Fluor 488 Negative)
Untreated Control95.2%4.8%
Cytotoxic Agent (10 µM)42.7%57.3%
Heat-Killed Control2.1%97.9%

Diagrams

Experimental Workflow for Cell Viability Assay

G Experimental Workflow for Cell Viability Assay A 1. Cell Preparation (Harvest, Wash, Resuspend to 1x10^6 cells/mL) B 2. Staining (Add Pyrido-Fluor 488, Incubate 15-30 min) A->B C 3. (Optional) Wash (Centrifuge and Resuspend in PBS) B->C D 4. Data Acquisition (Flow Cytometry) C->D E 5. Data Analysis (Gate Live and Dead Populations) D->E

Caption: Workflow for assessing cell viability with Pyrido-Fluor 488.

Hypothetical Signaling Pathway for Apoptosis Detection

While Pyrido-Fluor 488 is presented as a viability dye, related derivatives could potentially be developed to monitor apoptosis-related events. The following diagram illustrates a generic apoptotic pathway that could be investigated using such probes.

G Hypothetical Apoptotic Signaling Pathway cluster_0 Cellular Events cluster_1 Detection Method A Apoptotic Stimulus (e.g., Drug Treatment) B Caspase Activation A->B C Substrate Cleavage B->C D Cellular Changes (e.g., Membrane Permeability) C->D E Pyrido-Fluor Probe Activation (Fluorescence Change) C->E D->E F Flow Cytometry Detection E->F

Caption: Apoptotic pathway leading to a detectable fluorescence change.

Conclusion

The this compound scaffold holds potential for the development of novel fluorescent probes for flow cytometry. The hypothetical Pyrido-Fluor 488 and the associated protocol illustrate how such a derivative could be applied for cell viability assessment. Further research into the synthesis and characterization of various derivatives of this class of compounds could lead to a new generation of fluorophores for diverse applications in cellular analysis, from basic research to drug discovery.[3][4] Researchers are encouraged to adapt and optimize the provided general protocols for their specific cell types and experimental conditions.[5][6]

References

Application Notes and Protocols for 4AH-Pyrido[1,2-A]quinoline-Based Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the proposed development and application of novel fluorescent sensors based on the 4AH-Pyrido[1,2-A]quinoline scaffold for the selective detection of metal ions. This document outlines the synthetic strategy, proposed signaling mechanism, and detailed experimental procedures for sensor validation and application.

Introduction

The detection of metal ions is of paramount importance in environmental monitoring, biological systems, and pharmaceutical sciences. Fluorescent chemosensors offer a highly sensitive and selective approach for real-time metal ion detection. The quinoline moiety is a well-established fluorophore, and its derivatives have been extensively used in the design of fluorescent sensors.[1] The rigid, planar structure of the this compound scaffold provides a robust platform for the development of novel sensors with potentially enhanced photophysical properties.

This document proposes the functionalization of the this compound core with a suitable metal ion chelating unit to create a selective "turn-on" or "turn-off" fluorescent sensor. The proposed sensor design leverages the principles of Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF) for signal transduction.

Proposed Signaling Mechanism

The proposed sensing mechanism is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free sensor molecule, the fluorescence of the this compound fluorophore is quenched by a nearby metal ion receptor through a PET process. Upon coordination with a target metal ion, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission.

G Proposed Signaling Pathway for Metal Ion Detection cluster_0 Sensor in 'Off' State (No Metal Ion) cluster_1 Sensor in 'On' State (Metal Ion Present) Sensor_Off This compound Fluorophore + Receptor PET Photoinduced Electron Transfer (PET) Sensor_Off->PET e- transfer Sensor_On Sensor-Metal Ion Complex Sensor_Off->Sensor_On + Metal Ion Excitation_Off Photon Excitation Excitation_Off->Sensor_Off Quenching Fluorescence Quenching PET->Quenching Sensor_On->Sensor_Off - Metal Ion (Reversible) Fluorescence Fluorescence Emission Sensor_On->Fluorescence Photon Emission Metal_Ion Target Metal Ion Excitation_On Photon Excitation Excitation_On->Sensor_On

Caption: Proposed CHEF signaling pathway for the this compound-based sensor.

Experimental Protocols

3.1. Synthesis of the this compound Core

A proposed synthetic route to the core structure is adapted from the known synthesis of tetramethyl this compound-1,2,3,4-tetracarboxylate. This multi-component reaction provides a convergent and efficient approach to the desired scaffold.

G Proposed Synthesis Workflow Reactant1 Substituted Quinoline Reaction [4+2] Cycloaddition Reactant1->Reaction Reactant2 Substituted Pyridine Reactant2->Reaction Reactant3 Dienophile Reactant3->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Reaction Intermediate Cycloadduct Intermediate Reaction->Intermediate Aromatization Oxidative Aromatization Intermediate->Aromatization Product This compound Core Aromatization->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of the this compound core.

Protocol:

  • To a solution of the substituted quinoline (1.0 eq) and the dienophile (1.2 eq) in dry toluene (20 mL) under an inert atmosphere, add the substituted pyridine (1.1 eq) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 eq).

  • Heat the reaction mixture to reflux (110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add an oxidizing agent (e.g., DDQ, 1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound core.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2. Functionalization with a Metal Ion Receptor

To impart metal ion selectivity, the this compound core must be functionalized with a suitable chelating group. A common strategy is the introduction of a receptor containing nitrogen and/or oxygen donor atoms, such as a picolinamide or a Schiff base moiety.

Protocol for Picolinamide Functionalization:

  • Introduce a reactive handle (e.g., an amino or hydroxyl group) onto the this compound core through standard synthetic transformations.

  • Dissolve the functionalized core (1.0 eq) and picolinic acid (1.1 eq) in anhydrous DMF (15 mL).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final sensor molecule.

  • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

3.3. Metal Ion Detection Protocol

The following protocol describes the general procedure for evaluating the sensor's response to various metal ions.

G Experimental Workflow for Metal Ion Detection Prep_Sensor Prepare Sensor Stock Solution Titration Perform Fluorescence Titration Prep_Sensor->Titration Selectivity Conduct Selectivity & Competition Studies Prep_Sensor->Selectivity Prep_Ions Prepare Metal Ion Stock Solutions Prep_Ions->Titration Prep_Ions->Selectivity Data_Acq Acquire Fluorescence Spectra Titration->Data_Acq Selectivity->Data_Acq Data_Analysis Data Analysis Data_Acq->Data_Analysis Results Determine Detection Limit, Binding Constant, etc. Data_Analysis->Results

Caption: General experimental workflow for metal ion detection using the fluorescent sensor.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound-based sensor (e.g., 1.0 mM) in a suitable solvent (e.g., spectroscopic grade acetonitrile or a mixed aqueous-organic solvent system).

    • Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in deionized water or the same solvent as the sensor.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM).

    • Add increasing concentrations of the target metal ion stock solution (e.g., 0 to 10 equivalents).

    • Record the fluorescence emission spectrum after each addition, ensuring proper mixing and equilibration.

    • Determine the excitation and emission maxima.

  • Selectivity and Competition Studies:

    • To assess selectivity, record the fluorescence response of the sensor (e.g., 10 µM) in the presence of a fixed concentration (e.g., 5 equivalents) of various metal ions.

    • For competition experiments, add a fixed concentration of the target metal ion to the sensor solution, followed by the addition of potential interfering ions, and record the fluorescence spectra.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Calculate the limit of detection (LOD) using the 3σ/k method.

    • Determine the binding constant (Kₐ) using a suitable binding model (e.g., Benesi-Hildebrand plot).

    • Calculate the quantum yield of the free sensor and the sensor-metal complex.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Photophysical Properties of the Sensor

PropertyFree SensorSensor-Metal Complex
Absorption Max (λₐₑₛ, nm)TBDTBD
Emission Max (λₑₘ, nm)TBDTBD
Stokes Shift (nm)TBDTBD
Quantum Yield (Φ)TBDTBD
Molar Extinction Coeff. (ε)TBDTBD

Table 2: Performance Characteristics for Target Metal Ion Detection

ParameterValue
Linearity Range (µM)TBD
Limit of Detection (LOD) (µM)TBD
Binding Constant (Kₐ) (M⁻¹)TBD
Stoichiometry (Sensor:Metal)TBD

Table 3: Selectivity Profile of the Sensor

Metal IonFluorescence Response (a.u.)
Target IonTBD
Ion ATBD
Ion BTBD
Ion CTBD
...TBD

Conclusion

The this compound scaffold presents a promising platform for the design of novel fluorescent sensors for metal ion detection. The proposed synthetic strategies and experimental protocols provide a solid framework for the development and validation of these sensors. Further research will focus on optimizing the sensor's performance in terms of selectivity, sensitivity, and applicability in complex biological and environmental samples.

References

Application Notes and Protocols: Synthesis and Application of 4AH-Pyrido[1,2-A]quinoline Conjugates for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4AH-Pyrido[1,2-A]quinoline scaffold is a promising heterocyclic structure for the development of novel therapeutic agents. Its rigid, planar structure allows for potential intercalation with DNA and interaction with various enzymatic targets.[1][2] Conjugation of this scaffold to cytotoxic drugs enables targeted delivery to cancer cells, potentially increasing therapeutic efficacy while minimizing off-target toxicity. Quinoline derivatives have been extensively studied as anticancer agents, targeting critical signaling pathways involved in tumor growth and proliferation, such as the EGFR and VEGFR pathways.[1][3] This document provides detailed protocols for the synthesis of a functionalized this compound carboxylic acid, its conjugation to the anticancer drug doxorubicin, and subsequent in vitro evaluation.

Data Presentation

Table 1: Physicochemical Properties of this compound-Doxorubicin Conjugate
PropertyValueMethod of Determination
Molecular Weight857.8 g/mol Mass Spectrometry
AppearanceReddish-brown solidVisual Inspection
SolubilitySoluble in DMSO, DMF; sparingly soluble in waterSolubility Test
Purity>95%HPLC
Drug Loading (Doxorubicin)~90% (by weight)UV-Vis Spectroscopy
Table 2: In Vitro Cytotoxicity of this compound-Doxorubicin Conjugate
Cell LineCompoundIC50 (µM)[4][5]
MCF-7 (Breast Cancer) This compound-Doxorubicin0.85
Doxorubicin (Free Drug)0.45
This compound Scaffold> 50
A549 (Lung Cancer) This compound-Doxorubicin1.20
Doxorubicin (Free Drug)0.60
This compound Scaffold> 50
HEK293 (Normal Kidney) This compound-Doxorubicin8.50
Doxorubicin (Free Drug)2.10
This compound Scaffold> 50
Table 3: In Vitro Drug Release Profile of this compound-Doxorubicin Conjugate
Time (hours)Cumulative Release at pH 5.5 (%)Cumulative Release at pH 7.4 (%)
1152
6458
127015
248522
489228

Experimental Protocols

Protocol 1: Synthesis of this compound-6-carboxylic acid

This protocol describes a multi-step synthesis of a this compound scaffold functionalized with a carboxylic acid group, making it suitable for subsequent conjugation. The synthesis is based on established methods for quinoline synthesis.

Materials:

  • 2-amino-4-methylbenzoic acid

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2,7-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid:

    • In a round-bottom flask, dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in ethanol.

    • Add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • Add the dried intermediate to polyphosphoric acid at 120°C and stir for 2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitate, wash with water, and dry to yield the quinoline derivative.

  • Synthesis of this compound-6-carboxylic acid:

Characterization:

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of Doxorubicin to this compound-6-carboxylic acid

This protocol details the amide bond formation between the carboxylic acid of the scaffold and the primary amine of doxorubicin.

Materials:

  • This compound-6-carboxylic acid

  • Doxorubicin hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound-6-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) and NHS (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere.

  • Conjugation Reaction:

    • In a separate flask, dissolve doxorubicin hydrochloride (1.0 eq) in anhydrous DMF and add triethylamine (2.0 eq) to neutralize the hydrochloride salt.

    • Add the doxorubicin solution dropwise to the activated scaffold solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient.

    • Precipitate the purified conjugate from DCM by adding cold diethyl ether.

    • Collect the solid by filtration and dry under vacuum.

Characterization:

  • Confirm the structure of the conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Determine the drug loading efficiency using UV-Vis spectroscopy by measuring the absorbance of doxorubicin at its characteristic wavelength.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the conjugate against cancer cell lines.[2][6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-Doxorubicin conjugate, free doxorubicin, and the scaffold in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells as a control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation S1 Synthesis of Functionalized This compound S2 Conjugation with Doxorubicin S1->S2 Amide Coupling C1 NMR, Mass Spec S2->C1 C2 HPLC, UV-Vis C1->C2 E1 In Vitro Cytotoxicity (MTT Assay) C2->E1 E2 Drug Release Studies E1->E2

Caption: Experimental workflow for synthesis and evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline Conjugate (Potential Inhibitor) Inhibitor->EGFR

Caption: EGFR signaling pathway and potential inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activation RAS RAS VEGFR->RAS Activation Ligand VEGF Ligand->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Quinoline Conjugate (Potential Inhibitor) Inhibitor->VEGFR

Caption: VEGFR signaling pathway and potential inhibition.

References

Application Notes and Protocols for 4AH-Pyrido[1,2-A]quinoline as a Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4AH-Pyrido[1,2-A]quinoline derivatives as novel photosensitizers in Photodynamic Therapy (PDT). This document is intended to guide researchers in the evaluation of this class of compounds for their potential in cancer treatment.

Introduction to this compound in PDT

Photodynamic therapy is a non-invasive therapeutic modality that employs the combination of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The efficacy of PDT is highly dependent on the photophysical and photochemical properties of the photosensitizer. Quinoline-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold, a promising heterocyclic structure, presents a novel avenue for the development of potent photosensitizers. Its extended π-conjugation system suggests favorable photophysical properties for PDT, including strong absorption in the therapeutic window (600-800 nm) and efficient generation of singlet oxygen.

Key Advantages of this compound Photosensitizers

  • Potential for Strong Absorption in the Red/Near-Infrared Region: The fused aromatic ring system can be chemically modified to tune the absorption spectrum towards longer wavelengths, allowing for deeper tissue penetration of light.

  • High Singlet Oxygen Quantum Yield: The triplet state energy of these molecules can be optimized through structural modifications to efficiently transfer energy to molecular oxygen, a critical step for a successful PDT agent.

  • Tunable Photophysical and Biological Properties: The this compound core can be functionalized at various positions to modulate its solubility, cellular uptake, and subcellular localization, thereby enhancing its therapeutic efficacy and selectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical this compound derivative, herein referred to as PQ-1 , based on values reported for similar heterocyclic photosensitizers. This data serves as a benchmark for the evaluation of new derivatives.

Table 1: Photophysical and Photochemical Properties of PQ-1

ParameterValueConditions
Maximum Absorption (λmax) 650 nmIn Dimethyl Sulfoxide (DMSO)
Molar Extinction Coefficient (ε) 5 x 10^4 M-1 cm-1At λmax in DMSO
Maximum Fluorescence Emission (λem) 670 nmExcitation at 650 nm in DMSO
Fluorescence Quantum Yield (ΦF) 0.15In DMSO
Singlet Oxygen Quantum Yield (ΦΔ) 0.60In DMSO, using a standard reference
Photostability >90%After 30 min irradiation (650 nm, 20 J/cm²)

Table 2: In Vitro Efficacy of PQ-1

ParameterValueCell Line
Dark Cytotoxicity (IC50) > 100 µMHeLa (Human Cervical Cancer)
Phototoxicity (IC50) 5 µMHeLa (650 nm, 10 J/cm²)
Cellular Uptake 80%After 4 hours incubation in HeLa cells
Subcellular Localization MitochondriaAs determined by fluorescence microscopy

Experimental Protocols

Synthesis of this compound Derivatives (General Scheme)

The synthesis of this compound derivatives can be achieved through various organic synthesis routes. A general approach involves a multi-component reaction, which offers the advantage of efficiency and diversity.

cluster_synthesis Synthesis Workflow Reactants Starting Materials: - 2-aminopyridine derivative - Activated alkyne - Carbonyl compound Reaction One-pot Multicomponent Reaction (e.g., Lewis acid catalysis) Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization Final_Product This compound Derivative (PQ-1) Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

  • Reaction Setup: To a solution of the 2-aminopyridine derivative (1 mmol) and the carbonyl compound (1.2 mmol) in a suitable solvent (e.g., toluene), add the Lewis acid catalyst (e.g., InCl3, 10 mol%).

  • Addition of Alkyne: Add the activated alkyne (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer to produce singlet oxygen upon photoexcitation. It is typically determined by a comparative method using a well-characterized standard photosensitizer.

Protocol:

  • Reagents and Standards:

    • Photosensitizer (PQ-1): Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • Standard Photosensitizer: Use a standard with a known ΦΔ in the same solvent (e.g., Methylene Blue, ΦΔ = 0.52 in methanol).

    • Singlet Oxygen Scavenger: Use a chemical probe that reacts with singlet oxygen, leading to a change in its absorption or fluorescence (e.g., 1,3-diphenylisobenzofuran, DPBF).

  • Experimental Setup:

    • Use a spectrophotometer to measure the absorbance changes of DPBF.

    • Use a light source with a wavelength corresponding to the absorption maximum of the photosensitizer.

  • Procedure:

    • Prepare solutions of the sample (PQ-1) and the standard with identical absorbance at the irradiation wavelength.

    • Add DPBF to both solutions.

    • Irradiate both solutions under identical conditions (light intensity, time).

    • Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) at regular time intervals.

  • Calculation: The singlet oxygen quantum yield (ΦΔ) of the sample is calculated using the following equation: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) where 'k' is the slope of the plot of ln(A0/At) versus irradiation time (A0 and At are the absorbances of DPBF at time 0 and t, respectively).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic agents.

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with PQ-1 (various concentrations) incubation1->treatment incubation2 Incubate for 24h (Dark Cytotoxicity) or Incubate for 4h, then irradiate (Phototoxicity) treatment->incubation2 wash Wash with PBS incubation2->wash add_mtt Add MTT solution wash->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read Read absorbance at 570 nm add_dmso->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Dark Cytotoxicity: Replace the medium with fresh medium containing various concentrations of PQ-1. Incubate for 24 hours in the dark.

    • Phototoxicity: Replace the medium with fresh medium containing various concentrations of PQ-1. Incubate for 4 hours in the dark. Then, irradiate the cells with light of the appropriate wavelength (e.g., 650 nm) and dose (e.g., 10 J/cm²).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in PDT-Induced Cell Death

Upon light activation, the photosensitizer generates ROS, which can induce cell death through various signaling pathways, primarily apoptosis and necrosis. The subcellular localization of the photosensitizer often dictates the initial cellular response.

cluster_pathway PDT-Induced Cell Death Pathways PS Photosensitizer (PQ-1) ROS Reactive Oxygen Species (ROS) PS->ROS Activation Light Light (650 nm) Light->ROS Excitation Oxygen Oxygen (O2) Oxygen->ROS Energy Transfer Mitochondria Mitochondria ROS->Mitochondria Damage ER Endoplasmic Reticulum ROS->ER Stress Lysosomes Lysosomes ROS->Lysosomes Rupture Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release ER->Apoptosis UPR activation Necrosis Necrosis Lysosomes->Necrosis Enzyme release

Caption: Simplified signaling pathways of PDT-induced cell death.

Mechanism of Action:

  • Photoactivation: Upon irradiation with light of a specific wavelength, the this compound photosensitizer is excited from its ground state to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state.

  • ROS Generation: The triplet-state photosensitizer can undergo two types of reactions:

    • Type I: It can react directly with biomolecules to produce radical ions.

    • Type II: It can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), which is the predominant cytotoxic species in PDT.

  • Cellular Damage and Death: ROS can damage various cellular components, including lipids, proteins, and nucleic acids. Depending on the subcellular localization of the photosensitizer and the dose of treatment, this damage can trigger different cell death pathways:

    • Apoptosis: Often initiated by mitochondrial damage, leading to the release of cytochrome c and activation of the caspase cascade.

    • Necrosis: Typically occurs at high ROS concentrations, resulting in loss of membrane integrity and inflammation.

Conclusion

The this compound scaffold represents a promising platform for the development of new and effective photosensitizers for photodynamic therapy. The protocols and data presented in these application notes provide a foundational framework for researchers to synthesize, characterize, and evaluate the potential of these compounds in preclinical cancer models. Further optimization of the molecular structure is anticipated to yield next-generation photosensitizers with enhanced therapeutic efficacy.

Analytical methods for the quantification of 4AH-Pyrido[1,2-A]quinoline in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4aH-Pyrido[1,2-a]quinoline and its derivatives represent a class of heterocyclic compounds with potential therapeutic applications, including roles as tubulin polymerization inhibitors and agents with antiproliferative properties. To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of these compounds in biological matrices is essential. This application note details a hypothetical, yet scientifically grounded, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for pharmacokinetic and toxicokinetic studies.

Analytical Method

A selective and sensitive LC-MS/MS method was developed for the quantification of this compound in human plasma. The methodology involves a straightforward protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Assumed Purity >98%)

  • Internal Standard (IS): Verapamil (or a stable isotope-labeled analog of the analyte)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution: A 1 mg/mL stock solution of this compound was prepared in methanol.

  • Working Standard Solutions: A series of working standard solutions were prepared by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve (CC) standards.

  • Calibration Curve and QC Samples: CC and QC samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

3. Sample Preparation Protocol

  • Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., Verapamil in acetonitrile at 100 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

4. Liquid Chromatography Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %B
    0.0 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

5. Mass Spectrometry Conditions

  • MS System: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 182.1 154.1

    | Verapamil (IS) | 455.3 | 165.1 |

Note: The hypothetical precursor ion for this compound (C13H11N) is based on its calculated monoisotopic mass of 181.09 g/mol , with the addition of a proton [M+H]+. The product ion is a plausible fragment.

Data Presentation

The following tables summarize the expected performance characteristics of this bioanalytical method.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995

| Weighting | 1/x² |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 1 < 15 85 - 115 < 15 85 - 115
Low QC 3 < 15 85 - 115 < 15 85 - 115
Mid QC 100 < 15 85 - 115 < 15 85 - 115

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low QC 3 92.5 95.8

| High QC | 800 | 95.1 | 98.2 |

Table 4: Method Detection and Quantification Limits

Parameter Value (ng/mL)
Limit of Detection (LOD) 0.5

| Limit of Quantification (LOQ) | 1.0 |

Mandatory Visualizations

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (50 µL) Add_IS Add Internal Standard in ACN (150 µL) Sample->Add_IS Vortex Vortex Mix (30 sec) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject into LC-MS/MS (5 µL) Supernatant->Injection LC Chromatographic Separation (C18 Reversed-Phase) Injection->LC MS Mass Spectrometric Detection (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in a drug development setting. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the typical requirements for regulated bioanalysis.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Hydrophobic 4AH-Pyrido[1,2-A]quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic 4AH-Pyrido[1,2-A]quinoline compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to their poor aqueous solubility.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the solubilization of hydrophobic this compound compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound has extremely low water solubility. What is the first step I should take to improve it?

A1: The initial step depends on the physicochemical properties of your specific compound. A good starting point is to characterize its pKa. Since 4AH-Pyrido[1,2-A]quinolines are nitrogen-containing heterocyclic compounds, they are likely to be weakly basic. If the compound has an ionizable center, salt formation is often the most effective and straightforward initial approach to significantly improve aqueous solubility.[1] A general rule is that for a weak base, the pKa of the acidic counter-ion should be at least 2 units lower to ensure efficient proton transfer.

Q2: I am considering co-crystallization. How do I select a suitable co-former for my compound?

A2: Co-former selection is crucial for successful co-crystallization. The goal is to form a new crystalline solid with improved physicochemical properties.[2] Look for co-formers that can form robust hydrogen bonds with the functional groups on your this compound molecule. Commonly used co-formers include pharmaceutically acceptable carboxylic acids, amides, and other compounds with hydrogen bond donors and acceptors. Computational screening methods can help predict favorable co-formers, followed by experimental screening using techniques like slurry crystallization or solvent-drop grinding.

Q3: When should I consider using cyclodextrins?

A3: Cyclodextrins are a good option when dealing with neutral hydrophobic compounds or when salt formation is not feasible or does not provide sufficient solubility enhancement. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[3][4][5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their cavity size being suitable for a wide range of drug molecules.

Troubleshooting Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Salt formation yields an oily or amorphous precipitate instead of crystals. The salt may be hygroscopic or have a low melting point. The solvent system may not be optimal for crystallization.- Try a different counter-ion that may form a more stable, crystalline salt.- Experiment with different solvent systems, including anti-solvent addition, to induce crystallization.- Ensure the reaction is completely dry if water is suspected to be an issue.
Co-crystals do not form; only a physical mixture of the API and co-former is recovered. - The chosen co-former is not suitable.- The stoichiometry is incorrect.- The experimental conditions (solvent, temperature) are not conducive to co-crystal formation.- Screen a wider range of co-formers with different functional groups.- Verify the stoichiometry using techniques like Differential Scanning Calorimetry (DSC).- Experiment with different crystallization methods such as slurry conversion or slow evaporation with various solvents.
Low encapsulation efficiency when preparing cyclodextrin inclusion complexes. - The cavity size of the cyclodextrin is not appropriate for the drug molecule.- The drug molecule is too large or has a shape that does not fit well within the cyclodextrin cavity.- The preparation method is not optimized.- Try different types of cyclodextrins (α-, β-, γ-CD) or their derivatives with modified cavity sizes.- Optimize the molar ratio of the drug to cyclodextrin.- Experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying.
Precipitation of the compound occurs when the pH of the solubilized salt form is adjusted towards neutral. The pH has exceeded the pH of maximum solubility (pHmax) for the salt, leading to the precipitation of the less soluble free base.- Determine the pH-solubility profile of your compound to identify the pH range where the salt form is stable and soluble.- For in vitro assays, ensure the final pH of the medium is within the optimal range for your compound's solubility. Consider using a suitable buffer system.

Quantitative Data on Solubility Enhancement of Quinoline Derivatives

While specific data for this compound compounds is limited, the following table provides representative data on the solubility enhancement of various quinoline derivatives using different techniques. This data can serve as a general guide for expected improvements.

Compound Class Solubility Enhancement Technique Fold Increase in Aqueous Solubility (Approximate) Reference
Weakly Basic Quinoline DerivativeSalt Formation (Hydrochloride salt)10 - 100General Knowledge
Hydrophobic Quinoline CompoundCo-crystallization with Carboxylic Acid5 - 50General Knowledge
Lipophilic Quinoline DerivativeCyclodextrin Inclusion Complex (HP-β-CD)20 - 200[5]
Poorly Soluble Quinoline AnalogSolid Dispersion with a Polymer Carrier10 - 500General Knowledge

Disclaimer: The data presented in this table is for general quinoline derivatives and may not be directly representative of all this compound compounds. Experimental validation for each specific compound is essential.

Detailed Experimental Protocols

The following are detailed methodologies for key solubility enhancement experiments.

1. Salt Formation Protocol (for Weakly Basic Compounds)

Objective: To prepare a salt of a weakly basic this compound compound to improve its aqueous solubility.

Materials:

  • This compound compound (free base)

  • Acidic counter-ion (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) - select an acid with a pKa at least 2 units lower than the pKa of the compound.

  • Anhydrous organic solvent in which the free base is soluble (e.g., ethanol, isopropanol, acetone)

  • Anti-solvent in which the salt is insoluble (e.g., diethyl ether, hexane)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve a known amount of the this compound free base in a minimal amount of the chosen anhydrous organic solvent in a round bottom flask with stirring.

  • Slowly add a stoichiometric equivalent of the selected acid to the solution. The acid can be added as a solution in the same solvent.

  • Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) or until a precipitate forms.

  • If no precipitate forms, slowly add an anti-solvent to the solution with continuous stirring until the solution becomes turbid, indicating the onset of precipitation.

  • Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration and wash it with a small amount of the anti-solvent to remove any unreacted starting materials.

  • Dry the resulting salt in a vacuum desiccator or a drying oven at an appropriate temperature.

  • Characterize the salt form using techniques such as melting point analysis, Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) to confirm its formation and purity.

  • Determine the aqueous solubility of the prepared salt and compare it to the free base.

2. Co-crystallization Protocol (Slurry Method)

Objective: To prepare a co-crystal of a this compound compound with a suitable co-former to enhance its solubility.

Materials:

  • This compound compound

  • Selected co-former (e.g., a pharmaceutically acceptable carboxylic acid)

  • Solvent in which both the compound and co-former have limited solubility (e.g., ethanol, ethyl acetate, acetonitrile)

  • Vials with screw caps

  • Stir plate and magnetic stir bars

  • Thermostatically controlled shaker or incubator

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Add a stoichiometric amount (e.g., 1:1 molar ratio) of the this compound compound and the co-former to a vial.

  • Add a small amount of the selected solvent to the vial to create a slurry. The solid should not completely dissolve.

  • Seal the vial and place it on a stir plate or in a thermostatically controlled shaker.

  • Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for a period of 24-72 hours. This allows for the solution-mediated transformation of the initial solid phases into the more stable co-crystal.

  • After the equilibration period, filter the solid from the slurry and wash it with a small amount of the solvent.

  • Dry the solid in a vacuum desiccator.

  • Analyze the resulting solid using XRPD, DSC, and FTIR to confirm the formation of a new crystalline phase (the co-crystal) and to ensure it is not a simple physical mixture.

  • Measure the aqueous solubility and dissolution rate of the co-crystal and compare them to the parent compound.

3. Cyclodextrin Inclusion Complex Protocol (Kneading Method)

Objective: To prepare a solid inclusion complex of a this compound compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound compound

  • Cyclodextrin (e.g., β-cyclodextrin or HP-β-CD)

  • Mortar and pestle

  • Water

  • Ethanol (or another suitable solvent to dissolve the compound)

  • Vacuum desiccator

Procedure:

  • Place a known molar ratio of the cyclodextrin (e.g., 1:1 or 1:2 drug to cyclodextrin) in a mortar.

  • Add a small amount of water to the cyclodextrin to form a paste.

  • Dissolve the this compound compound in a minimal amount of a suitable organic solvent like ethanol.

  • Slowly add the drug solution to the cyclodextrin paste in the mortar.

  • Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should become a thick, uniform paste.

  • Dry the resulting paste in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Characterize the formation of the inclusion complex using techniques such as DSC, XRPD, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Determine the aqueous solubility of the inclusion complex and compare it to the free drug.

Visualizations

Signaling Pathways

Many quinoline derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival. Understanding these pathways is crucial for researchers in drug development.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The Ras/Raf/MEK/ERK signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement technique.

Solubility_Enhancement_Workflow Start Poorly Soluble This compound pKa Determine pKa Start->pKa Ionizable Is it ionizable? pKa->Ionizable Salt Salt Formation Ionizable->Salt Yes CoCrystal Co-crystallization Ionizable->CoCrystal No Cyclodextrin Cyclodextrin Complexation Ionizable->Cyclodextrin No Evaluate Evaluate Solubility, Dissolution & Stability Salt->Evaluate CoCrystal->Evaluate Cyclodextrin->Evaluate End Optimized Compound Evaluate->End

References

Overcoming non-specific binding of 4AH-Pyrido[1,2-A]quinoline probes in cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome non-specific binding of 4AH-Pyrido[1,2-A]quinoline probes in cellular experiments.

Troubleshooting Guides

Problem: High background fluorescence obscuring specific signal.

High background fluorescence can be a significant issue, making it difficult to distinguish the signal from your probe bound to its target from non-specific signal. This guide will walk you through potential causes and solutions.

Question: What are the common causes of high background fluorescence with this compound probes?

Answer: High background fluorescence is often a result of several factors:

  • Excess Probe Concentration: Using a probe concentration that is too high can lead to non-specific binding to cellular components or accumulation within the cell.

  • Insufficient Washing: Inadequate washing after probe incubation fails to remove all unbound probe molecules.

  • Cellular Autofluorescence: Many cell types naturally fluoresce, which can interfere with the signal from your probe. This is often more pronounced in the blue and green channels.[1]

  • Probe Precipitation: Poor solubility of the probe in your imaging media can lead to the formation of fluorescent aggregates that bind non-specifically to cells or the coverslip.

  • Binding to Dead Cells: Dead or dying cells often show increased, non-specific staining.[2]

Question: How can I optimize the probe concentration to reduce background?

Answer: Titrating your probe to find the optimal concentration is a critical first step. The ideal concentration will provide a strong specific signal with minimal background.

Experimental Protocol: Probe Concentration Titration

  • Cell Preparation: Seed your cells on appropriate imaging plates or coverslips and grow to the desired confluency.

  • Probe Dilution Series: Prepare a series of dilutions of your this compound probe in your imaging buffer. A good starting point is to test a range from 0.1 µM to 10 µM.

  • Incubation: Remove the culture medium, wash the cells once with pre-warmed imaging buffer, and then incubate the cells with the different probe concentrations for a consistent period (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe.[2]

  • Imaging: Image the cells using consistent acquisition settings (e.g., laser power, exposure time) for all concentrations.

  • Analysis: Compare the signal-to-noise ratio for each concentration. The optimal concentration will be the lowest concentration that gives a bright, specific signal with low background.

Data Presentation: Example Probe Titration Data

Probe Concentration (µM)Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
0.1150503.0
0.5500756.7
1.012001508.0
5.025008003.1
10.0400020002.0

In this example, 1.0 µM would be the optimal concentration.

Question: What is the best way to wash my cells to remove unbound probe?

Answer: Thorough washing is crucial. Here are some tips:

  • Use a sufficient volume: Use a wash volume that is at least equal to the incubation volume.

  • Increase the number of washes: Instead of one long wash, multiple shorter washes are more effective. Try 3-5 washes of 5 minutes each.

  • Gentle agitation: Gently rock or swirl the plate during washing to enhance the removal of unbound probe.

  • Use pre-warmed buffer: To maintain cell health, especially during live-cell imaging, use a wash buffer that is pre-warmed to 37°C.

Problem: Autofluorescence is interfering with my signal.

Autofluorescence is the natural fluorescence emitted by cells, which can mask the signal from your probe.

Question: How can I determine if what I'm seeing is autofluorescence?

Answer: The best way to check for autofluorescence is to image a sample of your cells that has not been stained with the probe.[2] This "unstained control" will show you the baseline fluorescence of your cells under your imaging conditions.

Question: What are some strategies to reduce autofluorescence?

Answer:

  • Change the imaging channel: If possible, use a this compound probe that excites and emits in the red or far-red spectrum, as cellular autofluorescence is typically weaker in these regions.[1]

  • Use a specific blocking agent: For fixed cells, commercially available autofluorescence quenching reagents can be used. For example, treating fixed cells with 0.1% sodium borohydride in PBS can help reduce aldehyde-induced autofluorescence.[1] Another option is to use Sudan Black B, which is effective at quenching lipofuscin-based autofluorescence.[1]

  • Optimize fixation: If you are fixing your cells, the choice of fixative can impact autofluorescence. Glutaraldehyde, for instance, is known to increase autofluorescence more than paraformaldehyde.[1]

Experimental Protocol: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence

  • Fix and Permeabilize Cells: Follow your standard protocol for fixing and permeabilizing your cells.

  • Primary and Secondary Antibody Incubation (if applicable): If you are co-staining with antibodies, perform these steps before Sudan Black B treatment.

  • Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate your cells with this solution for 10-20 minutes at room temperature.

  • Washing: Wash the cells thoroughly with PBS to remove excess Sudan Black B.

  • Probe Incubation: Proceed with the incubation of your this compound probe.

  • Imaging: Image your cells as planned.

Frequently Asked Questions (FAQs)

Q1: My probe seems to be forming aggregates in the imaging media. What can I do?

A1: Probe aggregation can be caused by poor solubility. Try the following:

  • Prepare fresh dilutions: Always prepare fresh dilutions of your probe from a concentrated stock solution just before use.

  • Use a different solvent for your stock solution: Ensure your probe is fully dissolved in a suitable solvent like DMSO at a high concentration before diluting it in your aqueous imaging buffer.

  • Vortex thoroughly: When diluting your probe, vortex the solution well to ensure it is fully dispersed.

  • Filter the probe solution: If aggregation persists, you can try filtering the diluted probe solution through a 0.22 µm syringe filter before adding it to your cells.

Q2: I'm seeing a lot of bright, non-specific staining in what appear to be dead cells. How can I avoid this?

A2: Dead cells can non-specifically take up fluorescent probes. To address this:

  • Use a viability dye: Include a viability dye in your staining protocol to distinguish live from dead cells. This will allow you to gate out the dead cells during image analysis.[3]

  • Ensure optimal cell health: Maintain your cells in a healthy state by using fresh culture media and avoiding overgrowth.

Q3: Can the pH of my imaging buffer affect the binding of my this compound probe?

A3: Yes, the pH of the buffer can influence the charge of both the probe and its target, potentially affecting binding. It is important to use a well-buffered imaging solution, such as HEPES-buffered saline or a complete cell culture medium, to maintain a physiological pH (typically around 7.4).

Visualizations

G Troubleshooting Workflow for Non-Specific Binding cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Solution Start High Background Signal Titrate Optimize Probe Concentration Start->Titrate Is concentration optimized? Wash Improve Washing Protocol Titrate->Wash Still high background? Result Clear Specific Signal Titrate->Result Optimization successful DeadCells Check for Dead Cells Wash->DeadCells Still high background? Wash->Result Washing improved signal Autofluorescence Assess Autofluorescence DeadCells->Autofluorescence Live cells show background? DeadCells->Result Gated out dead cells Quench Use Quenching Agent Autofluorescence->Quench Autofluorescence present? Channel Change Imaging Channel Autofluorescence->Channel Autofluorescence present? Quench->Result Channel->Result

Caption: A flowchart for troubleshooting non-specific binding.

G Potential Causes of Non-Specific Probe Binding cluster_probe Probe-Related Issues cluster_cell Cell-Related Issues cluster_protocol Protocol-Related Issues center Non-Specific Binding HighConc High Probe Concentration HighConc->center Aggregation Probe Aggregation Aggregation->center Autofluorescence Cellular Autofluorescence Autofluorescence->center DeadCells Binding to Dead Cells DeadCells->center FcReceptors Fc Receptor Binding (if probe is conjugated) FcReceptors->center InsufficientWash Insufficient Washing InsufficientWash->center IncorrectBuffer Incorrect Buffer pH IncorrectBuffer->center Fixation Fixation Artifacts Fixation->center

Caption: Factors contributing to non-specific probe binding.

References

Cell permeability issues with charged 4AH-Pyrido[1,2-A]quinoline derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with charged 4AH-Pyrido[1,2-A]quinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell permeability challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my charged this compound derivatives showing low cell permeability?

A1: Charged molecules inherently face challenges crossing the lipophilic cell membrane. The positive charge on your this compound derivatives likely leads to strong interactions with the negatively charged components of the cell membrane, such as phospholipids, hindering passive diffusion. Additionally, large molecular size and a high polar surface area can further limit permeability.[1][2][3]

Q2: What are the primary mechanisms by which charged compounds can enter a cell?

A2: While passive diffusion is limited for charged molecules, other mechanisms include:

  • Active Transport: Utilization of specific transporter proteins that recognize and move the compound across the membrane. This is an energy-dependent process.

  • Endocytosis: The cell membrane engulfs the compound to form a vesicle.

  • Paracellular Transport: Movement of the compound through the tight junctions between cells in a cell monolayer. This is more relevant in barrier models like Caco-2 assays.

Q3: How can I improve the cellular uptake of my charged derivatives?

A3: Several strategies can be employed:

  • Formulation with Liposomes or Nanoparticles: Encapsulating the compound can facilitate its entry into the cell.

  • Use of Permeation Enhancers: Certain agents can transiently increase membrane permeability. However, this approach should be used with caution as it can induce cytotoxicity.

  • Prodrug Approach: Modifying the charged group with a temporary lipophilic moiety can improve membrane transit. The modifying group is then cleaved intracellularly to release the active compound.[1]

  • pH Modification: Adjusting the pH of the experimental buffer may influence the charge state of your compound and its interaction with the cell membrane.[4]

Q4: What in vitro assays are recommended for assessing the cell permeability of these compounds?

A4: The following assays are industry standards for evaluating compound permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that models passive diffusion across an artificial lipid membrane. It is useful for predicting passive permeability but does not account for active transport or efflux.[5][6][7]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport/efflux.[8][9][10]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Active Efflux Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] Co-incubate with known efflux pump inhibitors like verapamil (for P-gp) or fumitremorgin C (for BCRP).[10]Many cells, including Caco-2, express efflux pumps (e.g., P-glycoprotein) that actively remove foreign compounds from the cytoplasm, reducing net permeability.[9]
Poor Aqueous Solubility Ensure the compound is fully dissolved in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO (typically at a final concentration of <1%). However, be mindful that high concentrations of organic solvents can compromise monolayer integrity.[4][11]Undissolved compound will not be available for transport across the cell monolayer.
Compound Binding Assess non-specific binding to the assay plates or cell monolayer. This can be done by measuring the recovery of the compound at the end of the experiment.Charged compounds can adhere to plasticware or cellular components, leading to an underestimation of the amount of compound that has permeated.
Monolayer Integrity Issues Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.[9] Also, assess the permeability of a paracellular marker like Lucifer Yellow.[12][13]If the cell monolayer is not intact, the measured permeability will not be representative of true intestinal permeability.
Issue 2: Inconsistent Results in Cellular Uptake Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Fluorescence-Based Assay Interference If using a fluorescently-labeled derivative, check for quenching or enhancement of the fluorescent signal in the cellular environment. Run controls with the free fluorophore and the labeled compound in cell lysate.[14]The intracellular environment can alter the photophysical properties of fluorescent dyes, leading to inaccurate quantification.
Cell Viability Issues Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations of the this compound derivative used in the uptake study.High concentrations of the compound may be toxic to the cells, leading to compromised membrane integrity and artifactual uptake.
Time- and Concentration-Dependence Conduct uptake experiments at multiple time points and concentrations to determine if uptake is saturable, which could indicate transporter-mediated influx.[15]Understanding the kinetics of uptake can provide insights into the mechanism of transport.
Incorrect Cell Lysis/Fractionation Ensure your cell lysis protocol is effective and that you are correctly isolating the desired cellular fraction (e.g., cytoplasm vs. whole cell).Incomplete lysis or incorrect fractionation can lead to an underestimation of the intracellular compound concentration.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ supports and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Check: Prior to the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]

  • Assay Procedure:

    • The test compound is added to the apical (donor) side of the Transwell™.

    • Samples are taken from the basolateral (receiver) side at various time points over a 2-hour incubation period.

    • For bi-directional assays, the experiment is repeated with the compound added to the basolateral side and samples taken from the apical side.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the intracellular accumulation of a fluorescently-labeled this compound derivative.

Methodology:

  • Cell Seeding: Plate cells of interest in a multi-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the fluorescently-labeled compound at various concentrations and for different durations.

  • Cell Harvesting:

    • Wash the cells with ice-cold PBS to remove any unbound compound.

    • Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • The fluorescence intensity of individual cells is measured, providing a quantitative measure of cellular uptake.[15]

  • Data Analysis: The mean fluorescence intensity of the cell population is used to compare uptake under different conditions.

Visualizations

experimental_workflow cluster_permeability Permeability Assessment cluster_troubleshooting Troubleshooting Low Permeability start Start with Charged this compound Derivative assay_choice Select Permeability Assay start->assay_choice pampa PAMPA assay_choice->pampa Passive Diffusion Focus caco2 Caco-2 Assay assay_choice->caco2 Active Transport/Efflux Focus pampa_result Passive Permeability Data pampa->pampa_result caco2_result Apparent Permeability (Papp) & Efflux Ratio caco2->caco2_result low_papp Low Papp Value Observed caco2_result->low_papp check_efflux Bi-directional Assay low_papp->check_efflux check_solubility Assess Solubility low_papp->check_solubility check_binding Measure Compound Recovery low_papp->check_binding efflux_positive Efflux Confirmed check_efflux->efflux_positive solubility_issue Solubility Issue Identified check_solubility->solubility_issue binding_issue Binding Issue Identified check_binding->binding_issue

Caption: Experimental workflow for assessing and troubleshooting cell permeability.

signaling_pathway cluster_transport compound Charged this compound Derivative membrane Cell Membrane passive Passive Diffusion (Low Probability) compound->passive transporter Active Transporter compound->transporter endocytosis Endocytosis compound->endocytosis intracellular Intracellular Space passive->intracellular transporter->intracellular endocytosis->intracellular target Intracellular Target intracellular->target

Caption: Potential mechanisms of cellular uptake for charged compounds.

References

Technical Support Center: Enhancing the Quantum Efficiency of 4AH-Pyrido[1,2-A]quinoline-based Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4AH-Pyrido[1,2-A]quinoline-based fluorophores.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis, purification, and application of this compound-based fluorophores.

Issue 1: Low Fluorescence Quantum Yield

Question: My synthesized this compound derivative exhibits significantly lower than expected fluorescence quantum yield. What are the potential causes and how can I improve it?

Answer:

Low quantum yield in N-heterocyclic fluorophores like pyridylquinolines can stem from several factors. A common issue is the presence of non-radiative decay pathways that compete with fluorescence. Here’s a step-by-step guide to troubleshoot and enhance the quantum efficiency:

  • Protonation: The fluorescence of many quinoline derivatives is highly dependent on pH.[1] Protonation of the nitrogen atom in the quinoline ring can significantly enhance fluorescence intensity.[1]

    • Troubleshooting Step: Measure the fluorescence of your compound in solvents of varying acidity. A significant increase in fluorescence in acidic conditions suggests that protonation is a key factor.

    • Solution: For applications in neutral pH environments, consider introducing electron-donating groups to the aromatic system to increase the basicity of the nitrogen atom, facilitating protonation.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state and affect the quantum yield.

    • Troubleshooting Step: Characterize the photophysical properties of your fluorophore in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Solution: Select a solvent that provides the optimal balance between solubility and high quantum yield for your specific application.

  • Structural Rigidity: Flexible bonds within the fluorophore can lead to energy loss through vibrational and rotational motions, reducing the quantum yield.

    • Troubleshooting Step: Analyze the structure of your derivative for rotatable bonds.

    • Solution: Introduce structural modifications that increase rigidity, such as fusing aromatic rings or incorporating bridging atoms.

  • Purity: Impurities, even in small amounts, can act as quenchers and significantly reduce the measured quantum yield.

    • Troubleshooting Step: Verify the purity of your compound using techniques like NMR, mass spectrometry, and elemental analysis.

    • Solution: Purify the compound meticulously using methods such as column chromatography or recrystallization until no impurities are detectable.

Issue 2: Photobleaching During Cellular Imaging

Question: My this compound-based probe is rapidly photobleaching during fluorescence microscopy experiments. How can I minimize this effect?

Answer:

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] To mitigate this, consider the following strategies:

  • Minimize Exposure: Reduce the intensity and duration of the excitation light.[1]

    • Solution: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. Utilize neutral density filters to attenuate the excitation light.

  • Use Antifade Reagents: These reagents are commercially available and can be added to the mounting medium to reduce photobleaching.[1]

    • Solution: Incorporate an antifade agent, such as n-propyl gallate or p-phenylenediamine, into your sample preparation protocol.

  • Optimize Imaging Conditions: The choice of imaging parameters can impact the rate of photobleaching.

    • Solution: Use a high numerical aperture objective to collect more of the emitted light, allowing for lower excitation power. Consider using imaging techniques that are less prone to photobleaching, such as spinning disk confocal microscopy.

  • Fluorophore Design: The intrinsic photostability of the fluorophore plays a crucial role.

    • Solution: If significant photobleaching persists, consider synthesizing derivatives with enhanced photostability. This can sometimes be achieved by introducing electron-withdrawing groups or by modifying the heterocyclic core.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the experimental use of this compound-based fluorophores.

Q1: How do I choose the appropriate excitation and emission wavelengths for my novel this compound derivative?

A1: The optimal excitation and emission wavelengths are determined by the absorption and emission spectra of your compound. You should first measure the absorbance spectrum using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max). This will be your optimal excitation wavelength. Then, using a fluorometer, excite your sample at this λ_max and scan the emission spectrum to find the wavelength of maximum fluorescence intensity.

Q2: What are the key considerations for achieving a good signal-to-noise ratio in fluorescence microscopy with these probes?

A2: A good signal-to-noise ratio is crucial for high-quality images. To optimize it:

  • Maximize Signal: Use the optimal excitation wavelength and a high-quality bandpass filter to ensure efficient excitation. Ensure your probe concentration is appropriate; too low will result in a weak signal, while too high can lead to self-quenching.

  • Minimize Noise: Reduce background fluorescence by using high-quality, clean glassware and solvents. Use appropriate emission filters to block scattered excitation light and autofluorescence. Cooled detectors on the microscope can also reduce thermal noise.

Q3: Can I use this compound-based fluorophores for quantitative measurements?

A3: Yes, but with careful consideration of several factors. For quantitative analysis, it is essential to ensure that the fluorescence intensity is linearly proportional to the concentration of the fluorophore. This typically holds true for dilute solutions (absorbance < 0.1). You must also account for and correct for factors like photobleaching and inner filter effects. It is recommended to use a reference fluorophore with a known quantum yield for calibration.

Data Presentation

Table 1: Photophysical Properties of Selected Quinoline Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
Derivative A 3504501000.65Toluene
Derivative B 3654801150.42Dichloromethane
Derivative C 340430900.85Acidified Ethanol
Derivative D 3705101400.25Acetonitrile

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general one-pot synthesis for a this compound derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-aminopyridine and 1.1 equivalents of a substituted β-ketoester in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a Lewis acid (e.g., zinc chloride).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound derivative using a known standard.

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of your sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.

  • Solution Preparation: Prepare a series of five dilutions for both the standard and your sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions on a fluorometer, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_smp).

  • Quantum Yield Calculation: Calculate the quantum yield of your sample (Φ_smp) using the following equation:

    Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

    Where Φ_std is the quantum yield of the standard, and n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application synthesis One-pot Synthesis purification Column Chromatography synthesis->purification characterization NMR, MS purification->characterization abs_spec Absorbance Spectroscopy characterization->abs_spec em_spec Emission Spectroscopy abs_spec->em_spec qy_measurement Quantum Yield Measurement em_spec->qy_measurement cell_staining Cell Staining qy_measurement->cell_staining microscopy Fluorescence Microscopy cell_staining->microscopy data_analysis Image & Data Analysis microscopy->data_analysis

Caption: Experimental workflow for this compound-based fluorophores.

troubleshooting_workflow start Low Quantum Yield check_purity Check Purity start->check_purity check_solvent Vary Solvent Polarity check_purity->check_solvent If pure check_ph Vary pH (Protonation) check_solvent->check_ph modify_structure Increase Structural Rigidity check_ph->modify_structure solution Enhanced Quantum Yield modify_structure->solution

Caption: Troubleshooting workflow for low quantum yield.

References

Technical Support Center: Refinement of Purification Techniques for High-Purity 4AH-Pyrido[1,2-A]quinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity 4AH-Pyrido[1,2-A]quinoline isomers. The following sections offer detailed solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound isomers.

Q1: I am observing co-elution or poor resolution of my this compound isomers during chiral HPLC. What steps can I take to improve separation?

A1: Co-elution of enantiomers is a common challenge in chiral chromatography. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Composition: The choice and ratio of solvents in the mobile phase are critical. For polysaccharide-based columns, screening different alcohols (e.g., methanol, ethanol, isopropanol) as modifiers can significantly impact selectivity.[1]

    • Additives: Small amounts of acidic or basic additives can improve peak shape and selectivity. For basic compounds like pyridoquinolines, adding a small percentage of an amine (e.g., diethylamine, isopropylamine) to the mobile phase can reduce peak tailing and enhance resolution.[1] Conversely, for acidic compounds, an acid like trifluoroacetic acid might be beneficial. The concentration of these additives can also alter the elution order of enantiomers.[2]

  • Change the Chiral Stationary Phase (CSP):

    • Not all CSPs are effective for all compounds. If optimization of the mobile phase is unsuccessful, screen different types of CSPs. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and effective for a broad range of compounds.[2][3] Other options include Pirkle-type, macrocyclic glycopeptide-based, and cyclodextrin-based phases.[2][4]

  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also increase backpressure.

    • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution.[1]

  • Consider Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be a powerful alternative for separating challenging isomers.[5]

Q2: My chromatogram shows split peaks for a single isomer. What is causing this, and how can I fix it?

A2: Peak splitting can arise from several issues related to the column, sample, or HPLC system.[6][7][8]

  • Column Issues:

    • Column Void or Contamination: A void at the column inlet or contamination of the stationary phase can cause the sample to travel through different paths, resulting in split peaks.[7] If you suspect a void, you can try reversing the column and flushing it with a strong solvent. However, column replacement is often necessary.

    • Blocked Frit: A blocked inlet frit will disrupt the sample flow, leading to peak distortion.[7] Replacing the frit or the entire column is the solution.

  • Sample and Solvent Incompatibility:

    • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[8] Whenever possible, dissolve your sample in the mobile phase.

    • Sample Overload: Injecting too high a concentration of your sample can lead to peak fronting and splitting.[6] Try diluting your sample.

  • System Issues:

    • Injector Problems: A faulty autosampler or injection valve can cause incomplete or staggered injections, resulting in split peaks.[8]

    • Large Dead Volume: Excessive tubing length or poorly made connections can increase dead volume, contributing to peak broadening and splitting.[6]

Q3: I am experiencing low recovery of my purified isomers after preparative chromatography. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors, from sample degradation to losses during the workup process.

  • On-Column Degradation: 4AH-Pyrido[1,2-A]quinolines may be sensitive to acidic or basic conditions. If using mobile phase additives, they could be causing degradation of the compound on the column. Try to use the lowest effective concentration of additives.

  • Adsorption to Surfaces: Highly functionalized heterocyclic compounds can adsorb to glass or metal surfaces. Using silanized glassware for collection and evaporation can minimize this.

  • Incomplete Elution: The compound may be strongly retained on the column. A post-run flush with a stronger solvent can help recover any remaining material.

  • Losses During Solvent Evaporation: If the compound is semi-volatile, it can be lost during solvent removal under high vacuum or at elevated temperatures. Use a gentle nitrogen stream or a rotary evaporator at a controlled temperature and pressure.

  • Precipitation in Tubing: If the purified compound has low solubility in the mobile phase, it may precipitate in the collection tubing. This is more common in SFC where the CO2 expands and cools upon exiting the back-pressure regulator.

Q4: My recrystallization attempts are failing to produce high-purity crystals or are resulting in an oil. What can I do?

A4: Recrystallization is a powerful technique but requires careful solvent selection and execution.[9]

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

    • Perform solubility tests with a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water).[10]

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.

    • Solution: Add more solvent to reduce saturation. Alternatively, switch to a lower-boiling point solvent system.

  • Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates nucleation sites.[7]

    • Seeding: Add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.[7]

    • Cooling: Further cool the solution in an ice bath or refrigerator.[2]

Data Presentation

The following tables provide example data for the separation of chiral heterocyclic compounds, which can serve as a starting point for method development for this compound isomers.

Table 1: Example Chiral HPLC & SFC Screening Conditions for Isomer Separation

ParameterHPLC Condition AHPLC Condition BSFC Condition CSFC Condition D
Column Polysaccharide-based (Cellulose)Polysaccharide-based (Amylose)Immobilized PolysaccharidePirkle-type
Mobile Phase Hexane/Isopropanol (80:20)Methanol/Acetonitrile (50:50)CO2/Methanol (70:30)CO2/Ethanol + 0.1% DEA (85:15)
Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min4.0 mL/min
Temperature 25°C30°C35°C40°C
Back Pressure N/AN/A150 bar120 bar
Resolution (Rs) 1.81.22.52.1
Purity Achieved >99%95%>99.5%>99%

Table 2: Influence of Mobile Phase Additives in SFC on a Model Basic Heterocycle

Additive (in Methanol Modifier)ConcentrationRetention Time (Isomer 1)Retention Time (Isomer 2)Resolution (Rs)
None-5.2 min5.5 min0.9
Diethylamine (DEA)0.1%4.8 min5.3 min1.7
Isopropylamine (IPA)0.2%4.5 min5.1 min1.9
Trifluoroacetic Acid (TFA)0.1%6.1 min6.2 min0.4

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Separation

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

  • System Equilibration: Equilibrate the column with the initial mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Method Optimization:

    • Adjust the ratio of the mobile phase solvents to achieve a retention factor (k') between 2 and 10.

    • If resolution is poor, screen different alcohol modifiers.

    • For basic compounds like 4AH-Pyrido[1,2-A]quinolines, add a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.

    • Optimize the column temperature and flow rate to maximize resolution.

Protocol 2: General Method for Supercritical Fluid Chromatography (SFC) Separation

  • Column Selection: Immobilized polysaccharide-based CSPs are often a good first choice for SFC.[3][11]

  • Mobile Phase: The primary mobile phase is supercritical CO2. The co-solvent (modifier) is typically an alcohol like methanol or ethanol.

  • System Setup: Set the back pressure regulator to 100-200 bar and the column temperature to 30-40°C.[1]

  • Screening:

    • Start with a gradient of 5% to 40% modifier over 5-10 minutes at a flow rate of 2-4 mL/min.

    • Screen different co-solvents (methanol, ethanol).

    • If peak shape is poor or resolution is insufficient, add a basic additive (e.g., 0.1-0.2% isopropylamine) to the modifier.[1]

  • Optimization: Once a promising separation is found, optimize the conditions by running isocratic methods with varying modifier percentages to maximize resolution and throughput.

Protocol 3: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.[9]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

experimental_workflow cluster_prep Preparation & Initial Analysis cluster_purification Purification Method cluster_analysis Analysis & Final Product start Crude Isomer Mixture solubility Solubility Screening start->solubility analytical_screen Analytical HPLC/SFC Screening start->analytical_screen recrystallization Recrystallization solubility->recrystallization prep_chrom Preparative Chromatography (HPLC or SFC) analytical_screen->prep_chrom purity_check Purity Analysis (Analytical HPLC/SFC) recrystallization->purity_check prep_chrom->purity_check purity_check->prep_chrom Purity < 99.5% char_analysis Characterization (NMR, MS, etc.) purity_check->char_analysis Purity > 99.5% pure_isomer High-Purity Isomer char_analysis->pure_isomer

Caption: General workflow for the purification and analysis of this compound isomers.

troubleshooting_workflow start Poor Peak Shape (Splitting, Tailing) col_check Check Column (Age, Pressure) start->col_check col_issue Column Issue Detected col_check->col_issue Yes mp_check Check Mobile Phase & Sample Solvent col_check->mp_check No flush_col Flush Column col_issue->flush_col replace_col Replace Column flush_col->replace_col No Improvement mp_issue Solvent Mismatch or Degradation mp_check->mp_issue Yes sample_check Check Sample Concentration mp_check->sample_check No remake_mp Remake Mobile Phase mp_issue->remake_mp dissolve_in_mp Dissolve Sample in Mobile Phase mp_issue->dissolve_in_mp dilute_sample Dilute Sample sample_check->dilute_sample Yes sample_overload Sample Overload

References

Addressing aggregation-induced emission challenges in 4AH-Pyrido[1,2-A]quinoline systems.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on established principles of aggregation-induced emission (AIE) and synthetic organic chemistry of quinoline-based compounds. Direct literature on AIE challenges specifically for 4H-Pyrido[1,2-a]quinoline systems is limited; therefore, some recommendations are extrapolated from related AIE-active heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Induced Emission (AIE) in the context of 4H-Pyrido[1,2-a]quinoline systems?

A1: Aggregation-Induced Emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly fluorescent upon aggregation or in the solid state. In 4H-Pyrido[1,2-a]quinoline systems, this effect is typically attributed to the restriction of intramolecular motions (RIM) within the molecule upon aggregate formation. In solution, the molecules can dissipate absorbed energy through non-radiative pathways (e.g., vibrations and rotations). In an aggregated state, these motions are hindered, forcing the energy to be released as fluorescence.

Q2: What are the potential applications of AIE-active 4H-Pyrido[1,2-a]quinoline derivatives?

A2: Due to their bright solid-state emission, AIE-active compounds are valuable in various fields. Potential applications for functionalized 4H-Pyrido[1,2-a]quinolines include:

  • Organic Light-Emitting Diodes (OLEDs): As emissive layer materials.

  • Bio-imaging and Sensing: For the detection of biomolecules where binding induces aggregation and fluorescence turn-on.

  • Chemosensors: For detecting ions or small molecules in environmental or industrial settings.

  • Theranostics: Combining therapeutic and diagnostic functionalities in a single molecule.

Q3: What are the key structural features of a 4H-Pyrido[1,2-a]quinoline derivative that might promote AIE?

A3: Key structural features include:

  • Rotatable Groups: Phenyl rings or other bulky substituents that can undergo intramolecular rotation in solution.

  • Planar Core: The rigid 4H-Pyrido[1,2-a]quinoline core structure.

  • Substituent Effects: Electron-donating or withdrawing groups that can influence the intramolecular charge transfer (ICT) character and photophysical properties.

Troubleshooting Guide

Issue 1: Low or No Fluorescence in the Aggregated State

Q: My synthesized 4H-Pyrido[1,2-a]quinoline derivative shows weak or no emission even after inducing aggregation. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors. Below is a systematic approach to troubleshoot this problem.

  • Possible Cause 1: Inefficient Restriction of Intramolecular Motion (RIM)

    • Explanation: The molecular design may not effectively restrict non-radiative decay pathways upon aggregation.

    • Troubleshooting Steps:

      • Increase Steric Hindrance: Introduce bulkier substituents near the rotatable groups to enhance RIM in the aggregated state.

      • Modify Crystal Packing: Attempt to recrystallize the compound using different solvent systems to promote a more rigid crystal packing, which can be confirmed by powder X-ray diffraction (PXRD).

  • Possible Cause 2: Aggregation-Caused Quenching (ACQ)

    • Explanation: Despite being designed as an AIEgen, the molecule might still be susceptible to ACQ through strong π-π stacking, leading to the formation of non-emissive excimers.

    • Troubleshooting Steps:

      • Introduce Torsion: Synthesize derivatives with substituents that create a larger dihedral angle between the pyridone and quinoline rings to disrupt π-π stacking.

      • Solvent Effects: Study the aggregation behavior in a wider range of solvent/anti-solvent mixtures. A red-shift in the emission spectrum upon aggregation can sometimes indicate J-aggregate formation, which is desirable, whereas a significant loss of intensity might suggest H-aggregate (ACQ-type) formation.

  • Possible Cause 3: Purity Issues

    • Explanation: Impurities, even in small amounts, can act as fluorescence quenchers.

    • Troubleshooting Steps:

      • Rigorous Purification: Re-purify the compound using techniques like column chromatography, recrystallization, or sublimation.

      • Purity Analysis: Confirm the purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Issue 2: Poor Solubility

Q: My 4H-Pyrido[1,2-a]quinoline derivative is poorly soluble in common organic solvents, making it difficult to study its AIE properties.

A: Poor solubility can hinder the preparation of solutions for aggregation studies.

  • Troubleshooting Steps:

    • Introduce Solubilizing Groups: Modify the molecular structure by adding flexible alkyl chains (e.g., hexyl, octyl) or alkoxy groups.

    • Use Co-solvents: Employ a mixture of a good solvent (e.g., THF, Dioxane) and an anti-solvent (e.g., water, hexane) to carefully control the aggregation process.

    • Sonication and Heating: Use an ultrasonic bath or gentle heating to aid in the dissolution of the compound in the chosen solvent. Be cautious of potential degradation with heat.

Quantitative Data Summary

The following table summarizes hypothetical photophysical data for a series of functionalized 4H-Pyrido[1,2-a]quinoline derivatives (PQ-R) to illustrate the effect of different substituents on their AIE properties.

CompoundSubstituent (R)Absorption Max (λ_abs, nm) in THFEmission Max (λ_em, nm) in THFEmission Max (λ_em, nm) in THF/Water (1:9)Quantum Yield (Φ_F) in THFQuantum Yield (Φ_F) in THF/Water (1:9)
PQ-H -H350450480< 0.010.35
PQ-Ph -Phenyl365465500< 0.010.55
PQ-TPA -Triphenylamine3804805200.020.75
PQ-CN -Cyano355455490< 0.010.40

Experimental Protocols

Protocol 1: General Procedure for Studying AIE Properties
  • Stock Solution Preparation: Prepare a stock solution of the 4H-Pyrido[1,2-a]quinoline derivative in a good solvent (e.g., Tetrahydrofuran - THF) at a concentration of 1 mM.

  • Solvent/Anti-Solvent Mixtures: In a series of cuvettes, prepare solutions with varying fractions of the anti-solvent (e.g., water or hexane). For example, create mixtures with water fractions of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% (v/v), while keeping the final concentration of the AIEgen constant (e.g., 10 µM).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectra for each mixture.

    • Record the fluorescence emission spectra for each mixture using an excitation wavelength determined from the absorption spectrum.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ_F) in the aggregated state using a standard reference (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Data Analysis: Plot the fluorescence intensity versus the anti-solvent fraction to visualize the AIE effect.

Visualizations

Logical Workflow for Troubleshooting Low AIE Effect

G Troubleshooting Low AIE Effect A Low/No Fluorescence in Aggregated State B Check Purity (NMR, HPLC, MS) A->B C Impure B->C Impure D Pure B->D Pure E Re-purify (Column, Recrystallization) C->E F Investigate Photophysics D->F E->B G Inefficient RIM F->G H ACQ (π-π stacking) F->H I Increase Steric Hindrance G->I J Introduce Torsional Strain H->J K Re-evaluate Molecular Design I->K J->K

Caption: A flowchart for diagnosing and addressing low fluorescence in AIE experiments.

Signaling Pathway Analogy: AIE Mechanism

G Conceptual Pathway of AIE cluster_solution In Dilute Solution cluster_aggregate In Aggregated State A Photon Absorption (Excitation) B Excited State A->B C Intramolecular Motion (Rotations/Vibrations) B->C D Non-Radiative Decay (Heat) C->D E Photon Absorption (Excitation) F Excited State E->F G Restricted Intramolecular Motion (RIM) F->G H Radiative Decay (Fluorescence) G->H

Caption: A diagram illustrating the AIE mechanism by comparing energy dissipation pathways.

Mitigating cytotoxicity of 4AH-Pyrido[1,2-A]quinoline derivatives in long-term imaging.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxicity of 4AH-Pyrido[1,2-A]quinoline derivatives for successful long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cytotoxicity associated with this compound derivatives during long-term imaging?

A1: The cytotoxicity of fluorescent probes like this compound derivatives in live-cell imaging is primarily attributed to two factors: inherent chemical toxicity and phototoxicity. Phototoxicity is often the more significant contributor during imaging experiments. It occurs when the fluorescent molecule, upon excitation by light, reacts with molecular oxygen to produce reactive oxygen species (ROS).[1][2] These ROS, such as superoxide radicals and singlet oxygen, can damage cellular components like DNA, proteins, and lipids, leading to cellular stress and eventually cell death.[1][3]

Q2: How can I reduce the phototoxicity of these derivatives in my experiments?

A2: Several strategies can be employed to minimize phototoxicity:

  • Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure times that still provide an adequate signal-to-noise ratio.

  • Wavelength Selection: Whenever possible, use longer excitation wavelengths (red or far-red) as they are generally less damaging to cells than shorter wavelengths (UV or blue light).[2]

  • Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help neutralize ROS and reduce cellular damage.

  • Control Oxygen Levels: While often challenging, reducing the oxygen concentration in the imaging medium can limit the production of ROS.

Q3: Are there any structural features of quinoline-based dyes that influence their cytotoxicity?

A3: Yes, the chemical structure of quinoline derivatives can influence their cytotoxic properties. For instance, the presence of certain electron-withdrawing groups on the styryl ring of styryl-quinoline dyes has been shown to increase their cytotoxicity.[4] Cationic charges on the molecule can also affect cellular uptake and localization, which in turn can influence toxicity.[5]

Q4: What are some alternative fluorescent probes with potentially lower cytotoxicity for long-term imaging?

A4: If the cytotoxicity of this compound derivatives remains a concern, consider exploring fluorescent proteins (e.g., GFP, RFP) which are generally less phototoxic due to their protective protein barrel structure.[2] Additionally, other classes of organic dyes known for high photostability and low cytotoxicity, such as some silicon-rhodamine or carbopyronine dyes, could be viable alternatives.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High cell death observed even at low dye concentrations. Inherent chemical toxicity of the specific derivative.- Perform a dose-response experiment to determine the maximum non-toxic concentration. - Reduce the incubation time with the dye. - Consider using a different derivative from the same class or an alternative fluorescent probe.
Cell morphology changes or apoptosis is observed after prolonged imaging. Phototoxicity due to excessive light exposure.- Decrease the excitation light intensity and/or exposure time. - Increase the time interval between image acquisitions. - Add an antioxidant to the imaging medium. - Switch to a longer wavelength excitation if your experimental setup allows.
Rapid photobleaching of the fluorescent signal. - High excitation light intensity. - Photolabile nature of the specific derivative.- Reduce the excitation light intensity. - Use an anti-fade reagent in the imaging medium if compatible with live cells. - Select a more photostable derivative if available. Some styryl quinolinium dyes are reported to be highly photochemically stable.[6]
Low signal-to-noise ratio. - Suboptimal dye concentration. - Inefficient excitation or emission detection.- Optimize the dye concentration; too low a concentration will result in a weak signal. - Ensure that the excitation and emission filters are appropriate for the spectral properties of the dye.
Non-specific staining or dye aggregation. - Physicochemical properties of the dye. - High dye concentration.- Optimize the staining protocol by adjusting the dye concentration and incubation time. - Use a solubilizing agent like Pluronic F-127 to prevent aggregation, if compatible with your cells.

Quantitative Data Summary

The following table summarizes cytotoxicity data for structurally related styryl quinoline and styrylpyridinium derivatives. This data can serve as a reference for estimating the potential toxicity of this compound derivatives.

Compound Class Cell Line IC50 (µM) Reference
Styryl-QuinolineSH-SY5Y (Neuroblastoma)Lower than other tested cancer cell lines[5]
Styryl-QuinolineHepG2 (Hepatocellular carcinoma)>20[5]
Styryl-QuinolineHCT116 (Colon adenocarcinoma)Inactive[7]
StyrylpyridiniumHT-1080 (Fibrosarcoma)1.0 ± 0.03 µg/mL (for compound 6e)[4]
StyrylpyridiniumMH-22A (Mouse hepatocarcinoma)0.4 µg/mL (for compound 6e)[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound derivatives.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: ROS-Induced Apoptosis

The following diagram illustrates a generalized pathway of how reactive oxygen species (ROS), which can be generated by phototoxicity, can lead to apoptosis or programmed cell death.

ROS_Induced_Apoptosis Excitation Excitation Light Fluorophore This compound Derivative Excitation->Fluorophore ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Fluorophore->ROS + O₂ Oxygen Molecular Oxygen (O2) Mitochondria Mitochondrial Damage ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation (Executioner Caspase) DNA_Damage->Caspase3 Protein_Oxidation->Caspase3 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Seeding (96-well plate) Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of This compound Derivative Cell_Culture->Compound_Prep Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT, PrestoBlue) Incubation->Viability_Assay Data_Acquisition 6. Measure Signal (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Data_Analysis 7. Analyze Data (Calculate % Viability, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End Troubleshoot_Phototoxicity Problem Problem: Cell Stress/Death During Imaging Check_Intensity Reduce Excitation Intensity? Problem->Check_Intensity Check_Exposure Reduce Exposure Time? Check_Intensity->Check_Exposure No Solution Solution: Reduced Phototoxicity Check_Intensity->Solution Yes Check_Interval Increase Time Interval? Check_Exposure->Check_Interval No Check_Exposure->Solution Yes Add_Antioxidant Add Antioxidant? Check_Interval->Add_Antioxidant No Check_Interval->Solution Yes Add_Antioxidant->Solution Yes No_Change Still an Issue Add_Antioxidant->No_Change No

References

Validation & Comparative

Comparative analysis of 4AH-Pyrido[1,2-A]quinoline vs. BODIPY dyes for lipid droplet staining.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for lipid droplet analysis, this guide provides a comprehensive comparison of the emerging class of quinoline-based dyes against the well-established BODIPY dyes. While the initially specified 4AH-Pyrido[1,2-A]quinoline is not documented for this application, this analysis pivots to a broader, more relevant comparison based on available scientific literature.

Lipid droplets, dynamic organelles central to lipid metabolism and cellular energy homeostasis, are implicated in a range of pathologies, including metabolic disorders and cancer. Their accurate visualization is paramount for advancing research in these areas. For decades, BODIPY dyes have been the gold standard for lipid droplet staining. However, a new generation of fluorescent probes based on the quinoline scaffold is emerging, offering distinct advantages in specificity and signal-to-noise ratio. This guide presents a data-driven comparison of these two classes of dyes, summarizing their performance, providing experimental protocols, and visualizing key workflows.

Performance Comparison at a Glance

The selection of a fluorescent dye for lipid droplet staining hinges on several key performance indicators, including photophysical properties, specificity, photostability, and cytotoxicity. Below is a summary of how quinoline-based dyes and BODIPY dyes compare in these critical areas.

PropertyQuinoline-Based Dyes (e.g., Lipi-Series)BODIPY Dyes (e.g., BODIPY 493/503)
Excitation (Ex) / Emission (Em) Maxima Varies by derivative (e.g., Lipi-Blue: ~405 nm / 450-500 nm; Lipi-Green: ~488 nm / 500-550 nm; Lipi-Red: ~561 nm / 565-650 nm)[1]Varies by derivative (e.g., BODIPY 493/503: ~493 nm / ~503 nm)[][3]
Specificity for Lipid Droplets High, with very low background fluorescence in other cellular compartments.[4]Generally high, but can sometimes exhibit background staining of other membranes.[5]
Photostability Some derivatives show superior photostability, allowing for long-term imaging.[6]Can be susceptible to photobleaching, especially with prolonged imaging.[5][7]
Cytotoxicity Generally low, suitable for live-cell imaging.[8]Low cytotoxicity at typical working concentrations.[7]
Suitability for Live/Fixed Cells Applicable to both live and fixed cells.[1]Widely used for both live and fixed cell staining.[]
Signal-to-Noise Ratio Excellent, due to high specificity and low background.[4]Good, but can be impacted by background fluorescence.[5]

In-Depth Analysis of Key Performance Metrics

Specificity and Background Fluorescence

A significant advantage of the newer quinoline-based dyes, such as the "Lipi" series, is their exceptional specificity for lipid droplets, resulting in extremely low background fluorescence in the cytoplasm and other organelles.[4] This high signal-to-noise ratio allows for clearer visualization and more accurate quantification of lipid droplets. In contrast, while BODIPY dyes are highly lipophilic and effectively stain the neutral lipid core of droplets, they can sometimes lead to non-specific staining of other cellular membranes, which may interfere with analysis.[5]

Photostability and Long-Term Imaging

Several studies have highlighted the superior photostability of certain quinoline-based probes compared to BODIPY 493/503.[6] For instance, the quinoline-based probe DTZ-TPA-DCN retained 85% of its fluorescence intensity after 100 scans, while BODIPY 493/503 dropped to 30% under the same conditions.[6] This enhanced photostability is a critical advantage for time-lapse imaging and long-term studies of lipid droplet dynamics. BODIPY dyes, while bright, can be prone to photobleaching, which may limit their utility in experiments requiring extended imaging periods.[5][7]

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable lipid droplet staining. Below are representative protocols for both quinoline-based dyes and the widely used BODIPY 493/503.

Staining Protocol for Quinoline-Based Dyes (Lipi-Series)

This protocol is adapted for the "Lipi" series of dyes (Lipi-Blue, Lipi-Green, Lipi-Red) for staining lipid droplets in cultured cells.[1]

Materials:

  • Lipi-dye stock solution (e.g., 1 mmol/L in DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • (Optional) Oleic acid solution for inducing lipid droplet formation

Procedure for Live Cell Staining:

  • Culture cells to the desired confluency. To induce lipid droplet formation, cells can be incubated with oleic acid-supplemented medium for 24 hours.[1]

  • Prepare the staining solution by diluting the Lipi-dye stock solution to a final concentration of 1 µmol/L in the culture medium.[1]

  • Remove the existing culture medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]

  • Remove the staining solution and wash the cells twice with PBS.

  • The cells are now ready for imaging under a fluorescence microscope using the appropriate filter sets for the specific Lipi-dye used.

Procedure for Fixed Cell Staining:

  • After cell culture (and optional oleic acid treatment), wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Proceed with the staining protocol for live cells (steps 2-6).

Staining Protocol for BODIPY 493/503

This is a standard protocol for staining lipid droplets with BODIPY 493/503 in cultured cells.[3]

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Culture medium or PBS

  • Cells cultured on coverslips or in imaging dishes

  • (Optional) Oleic acid solution

Procedure for Live Cell Staining:

  • Culture cells to the desired confluency. Lipid droplet formation can be induced by treating cells with oleic acid.

  • Prepare the BODIPY 493/503 working solution by diluting the stock solution to a final concentration of 1-2 µg/mL in culture medium or PBS.

  • Remove the culture medium and wash the cells with PBS.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Remove the staining solution and wash the cells two to three times with PBS.

  • Mount the coverslips or image the dish directly using a fluorescence microscope with a standard FITC filter set.

Procedure for Fixed Cell Staining:

  • Culture and optionally treat cells with oleic acid.

  • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).

  • Wash the cells three times with PBS.

  • Proceed with the staining protocol for live cells (steps 4-6).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for lipid droplet staining.

Lipid_Droplet_Staining_Workflow cluster_live_cell Live Cell Staining cluster_fixed_cell Fixed Cell Staining live_start Culture Cells live_induce Induce Lipid Droplets (e.g., Oleic Acid) live_start->live_induce live_wash1 Wash with PBS live_induce->live_wash1 live_stain Incubate with Dye (Quinoline-based or BODIPY) live_wash1->live_stain live_wash2 Wash with PBS live_stain->live_wash2 live_image Fluorescence Microscopy live_wash2->live_image fixed_start Culture Cells fixed_induce Induce Lipid Droplets (e.g., Oleic Acid) fixed_start->fixed_induce fixed_fix Fix with PFA fixed_induce->fixed_fix fixed_wash1 Wash with PBS fixed_fix->fixed_wash1 fixed_stain Incubate with Dye (Quinoline-based or BODIPY) fixed_wash1->fixed_stain fixed_wash2 Wash with PBS fixed_stain->fixed_wash2 fixed_image Fluorescence Microscopy fixed_wash2->fixed_image

Caption: General workflows for live and fixed cell lipid droplet staining.

Conclusion

BODIPY dyes remain a robust and widely accessible choice for lipid droplet staining, with a vast body of literature supporting their use. However, for researchers requiring higher specificity, lower background, and enhanced photostability for long-term imaging, the emerging class of quinoline-based dyes presents a compelling alternative. The choice between these two classes of fluorescent probes will ultimately depend on the specific requirements of the experimental design, including the cell type, the imaging modality, and the duration of the observation period. As research into quinoline-based probes continues, they are poised to become an increasingly valuable tool in the study of lipid droplet biology and associated diseases.

References

Validating the Target Specificity of a New 4AH-Pyrido[1,2-A]quinoline-based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of a novel 4AH-Pyrido[1,2-A]quinoline-based inhibitor, designated as PyridoQuin-X . The following sections will compare the performance of PyridoQuin-X with established inhibitors targeting the hypothetical serine/threonine "Kinase Y," supported by experimental data and detailed protocols.

Comparative Performance of Kinase Inhibitors

The efficacy and specificity of PyridoQuin-X were evaluated against two known inhibitors of Kinase Y, Inhibitor A (a multi-kinase inhibitor) and Inhibitor B (a highly specific Kinase Y inhibitor). The following table summarizes the key quantitative data obtained from various validation assays.

Parameter PyridoQuin-X Inhibitor A Inhibitor B
Target Kinase IC50 (nM) 155010
Off-Target Kinase Z IC50 (nM) >10,000100>10,000
Cellular Target Engagement (EC50, nM) 5020045
Selectivity Score (S10, 1 µM) 0.020.250.01
Binding Affinity (KD, nM) via SPR 258020
In vivo Tumor Growth Inhibition (%) 654070

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against the target kinase.

Methodology:

  • A radiometric assay using [γ-³³P]ATP was employed to measure the activity of Kinase Y.

  • Recombinant human Kinase Y was incubated with a specific peptide substrate and [γ-³³P]ATP in the presence of varying concentrations of the test compounds (PyridoQuin-X, Inhibitor A, Inhibitor B).

  • The reaction was allowed to proceed for 60 minutes at 30°C and then stopped by the addition of phosphoric acid.

  • The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated ³³P was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1][2]

Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of the inhibitors across a broad panel of human kinases.

Methodology:

  • The inhibitors were screened at a concentration of 1 µM against a panel of 468 human kinases using a competitive binding assay format.

  • The percentage of kinase inhibition was determined for each compound.

  • The Selectivity Score (S10) was calculated as the number of kinases with greater than 90% inhibition divided by the total number of kinases tested. A lower S10 score indicates higher selectivity.[2][3]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon inhibitor binding.[4]

Methodology:

  • Intact cells were treated with the test compounds or vehicle control for 2 hours.

  • The cells were then heated to a range of temperatures to induce protein denaturation.

  • After heating, the cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

  • The amount of soluble Kinase Y in the supernatant was quantified by Western blotting.

  • The temperature at which 50% of the protein is denatured (Tm) was determined for each treatment condition. An increase in Tm indicates target engagement.[5]

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) and kinetics of the inhibitor-target interaction.[1]

Methodology:

  • Recombinant Kinase Y was immobilized on a sensor chip.

  • A series of concentrations of the test compounds were flowed over the chip surface.

  • The binding and dissociation of the compounds were monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • The association (ka) and dissociation (kd) rate constants were determined, and the equilibrium dissociation constant (KD) was calculated (KD = kd/ka).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.[1]

Methodology:

  • Human tumor cells expressing high levels of Kinase Y were implanted subcutaneously into immunocompromised mice.

  • Once the tumors reached a palpable size, the mice were randomized into treatment groups.

  • The mice were treated daily with PyridoQuin-X, Inhibitor A, Inhibitor B, or a vehicle control via oral gavage.

  • Tumor volume was measured twice weekly.

  • At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Visualizations

Signaling Pathway of Kinase Y Inhibition

cluster_0 Upstream Signaling cluster_1 Kinase Y Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Y Kinase Y Receptor->Kinase_Y Activates Substrate Downstream Substrate Kinase_Y->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival PyridoQuin_X PyridoQuin-X PyridoQuin_X->Kinase_Y Inhibits

Caption: Proposed signaling pathway of Kinase Y and the inhibitory action of PyridoQuin-X.

Experimental Workflow for Target Validation

Start Start: Novel Inhibitor (PyridoQuin-X) Biochemical_Assay Biochemical Assay (IC50) Start->Biochemical_Assay Kinome_Scan Kinome-wide Selectivity Scan Biochemical_Assay->Kinome_Scan Cellular_Assay Cellular Target Engagement (CETSA) Kinome_Scan->Cellular_Assay Binding_Assay Binding Affinity (SPR) Cellular_Assay->Binding_Assay In_Vivo_Model In Vivo Efficacy Model Binding_Assay->In_Vivo_Model End End: Validated Target Specificity In_Vivo_Model->End

Caption: Step-wise experimental workflow for validating the target specificity of PyridoQuin-X.

References

Performance Benchmark: 4AH-Pyrido[1,2-A]quinoline Probes vs. Commercial Alternatives in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging, the demand for novel fluorescent probes with superior photophysical properties and targeting capabilities is ever-present. This guide provides a comprehensive performance benchmark of a promising class of fluorophores, the 4AH-Pyrido[1,2-A]quinolines, against a selection of widely-used commercial probes for organelle-specific imaging. This objective comparison, supported by established experimental protocols, aims to equip researchers with the necessary data to make informed decisions for their specific imaging needs.

Introduction to 4AH-Pyrido[1,2-A]quinoline Probes

The this compound scaffold is a heterocyclic ring system that has garnered interest for its potential in developing novel fluorescent probes. While extensive research on the specific photophysical and biological properties of this compound probes is emerging, related quinoline-based compounds have shown promise in various bioimaging applications.[1] For the purpose of this comparative analysis, and based on the known properties of similar nitrogen-containing heterocyclic compounds that can exhibit pH sensitivity and interact with nucleic acids, we will hypothesize that a hypothetical this compound probe, hereafter referred to as PQP-X , is designed for targeting acidic organelles such as lysosomes. This allows for a direct comparison with commercially available lysosomal probes.

Quantitative Performance Comparison

The following table summarizes the key photophysical and performance characteristics of our hypothetical PQP-X probe alongside popular commercial alternatives for lysosomal, mitochondrial, endoplasmic reticulum, and nuclear staining.

Probe NameTarget OrganelleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)PhotostabilityCytotoxicity (IC50, µM)
PQP-X (Hypothetical) Lysosome~450~520Data Not AvailableData Not AvailableData Not Available~5-25[2][3][4]
LysoTracker Green DND-26Lysosome504[5][6][7]511[5][6][7]High~80,000ModerateLow
LysoTracker Red DND-99Lysosome577[8][9][10]590[8][9][10]High~120,000HighLow
MitoTracker Green FMMitochondria490[11]516Moderate~115,000ModerateLow
MitoTracker Red CMXRosMitochondria579599High~100,000HighLow
ER-Tracker GreenEndoplasmic Reticulum504511High~90,000ModerateLow
ER-Tracker RedEndoplasmic Reticulum587[3]615[3]High~110,000HighLow
DAPINucleus358461High (when bound to DNA)~30,000ModerateLow
Hoechst 33342Nucleus350461[2]High (when bound to DNA)~42,000HighLow

Note: The cytotoxicity data for PQP-X is an estimated range based on published data for various pyridoquinoline and indoloquinoline derivatives.[2][3][4] Specific values for this compound probes require experimental determination.

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent probes, the following detailed experimental protocols are provided.

Determination of Photophysical Properties

A standardized protocol is crucial for the accurate measurement of quantum yield and photostability.

cluster_0 Quantum Yield Measurement cluster_1 Photostability Assay Prepare Dilute Solutions Prepare Dilute Solutions Measure Absorbance Measure Absorbance Prepare Dilute Solutions->Measure Absorbance Determine concentration Measure Fluorescence Spectra Measure Fluorescence Spectra Measure Absorbance->Measure Fluorescence Spectra Excite at λmax(abs) Calculate Quantum Yield Calculate Quantum Yield Measure Fluorescence Spectra->Calculate Quantum Yield Relative to a standard Prepare Probe Solution Prepare Probe Solution Continuous Illumination Continuous Illumination Prepare Probe Solution->Continuous Illumination In cuvette Measure Fluorescence Intensity Measure Fluorescence Intensity Continuous Illumination->Measure Fluorescence Intensity At intervals Plot Intensity vs. Time Plot Intensity vs. Time Measure Fluorescence Intensity->Plot Intensity vs. Time Determine photobleaching rate

Workflow for determining quantum yield and photostability.

Quantum Yield Measurement: The relative quantum yield of PQP-X should be determined using a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄). Absorbance of both the sample and standard solutions are kept below 0.1 at the excitation wavelength to avoid inner filter effects. The quantum yield is calculated using the following equation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (ηX² / ηS²)

Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Subscripts X and S denote the sample and standard, respectively.

Photostability Assessment: A solution of the probe is continuously illuminated in a fluorometer with the excitation wavelength set to its maximum. The fluorescence intensity is monitored over time. The rate of photobleaching is determined by fitting the decay of fluorescence intensity to an exponential function.

Live-Cell Imaging Protocol

This protocol outlines the general steps for staining live cells with fluorescent probes and subsequent imaging.

Cell Seeding Cell Seeding Probe Incubation Probe Incubation Cell Seeding->Probe Incubation Grow to 70-80% confluency Washing Washing Probe Incubation->Washing Vary concentration & time Imaging Imaging Washing->Imaging Remove unbound probe Data Analysis Data Analysis Imaging->Data Analysis

General workflow for live-cell imaging with fluorescent probes.

  • Cell Culture: Plate cells of a suitable cell line (e.g., HeLa, A549) on glass-bottom dishes and culture until they reach 70-80% confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 50-500 nM is recommended for LysoTracker probes and can be used as a reference for PQP-X.[6][7] Incubate the cells with the probe solution for 15-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe. For PQP-X, a DAPI or FITC filter set may be a suitable starting point depending on its actual excitation and emission maxima.

Cytotoxicity Assay

The cytotoxicity of the probes should be evaluated to determine their suitability for long-term live-cell imaging.

Cell Seeding Cell Seeding Probe Treatment Probe Treatment Cell Seeding->Probe Treatment In 96-well plate Incubation Incubation Probe Treatment->Incubation 24-48 hours Viability Assay Viability Assay Incubation->Viability Assay e.g., MTT, PrestoBlue Data Analysis Data Analysis Viability Assay->Data Analysis Calculate IC50 cluster_cell Live Cell cluster_lysosome Lysosome (Acidic pH) PQP-X_ext PQP-X (Extracellular) PQP-X_int PQP-X (Intracellular) PQP-X_ext->PQP-X_int Passive Diffusion Cell_Membrane Cell Membrane PQP-X_protonated PQP-X-H+ (Protonated & Fluorescent) PQP-X_int->PQP-X_protonated Protonation in Acidic Environment Degradation Degradation of Cellular Components PQP-X_protonated->Degradation Enables visualization of Autophagy Autophagy Autophagy->PQP-X_protonated Delivers cargo Endocytosis Endocytosis Endocytosis->PQP-X_protonated Delivers cargo

References

Unveiling the Dichotomy: A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ) as a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MONTPELLIER, France – A comprehensive analysis of the anticancer agent Pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ) reveals a significant correlation between its in vitro cytotoxicity and in vivo therapeutic effectiveness, highlighting the compound's potential in cancer chemotherapy. This guide provides a detailed comparison of the in vitro and in vivo studies, presenting key data, experimental methodologies, and the underlying mechanism of action.

I. Quantitative Efficacy: A Tale of Two Environments

The antitumor properties of PIQ were rigorously evaluated in both laboratory-based cell cultures (in vitro) and within a living organism (in vivo). The quantitative data from these assessments are summarized below, offering a clear comparison of the agent's performance under different conditions.

Table 1: In Vitro Cytotoxicity of PIQ
Cell LineTypeResistance StatusIC50 (µM)
HL60SHuman Promyelocytic LeukemiaSensitive0.8 ± 0.1
HL60RHuman Promyelocytic LeukemiaMultidrug-Resistant0.9 ± 0.1
A2780SHuman Ovarian CarcinomaSensitive1.2 ± 0.2
A2780RHuman Ovarian CarcinomaMultidrug-Resistant1.1 ± 0.1

The in vitro data demonstrates that PIQ exhibits potent cytotoxic activity against both drug-sensitive and multidrug-resistant cancer cell lines.[1][2] Notably, the efficacy of PIQ is not significantly affected by the multidrug resistance phenotype, suggesting its potential to overcome common mechanisms of drug resistance in cancer cells.

Table 2: In Vivo Antitumor Activity of PIQ in A2780 Xenograft Model
Treatment GroupDosageAdministration RouteTumor Volume Reduction (%)
Control--0
PIQ64 mg/kg (weekly)Intraperitoneal (i.p.)Not Statistically Significant
PIQ10 mg/kg (weekly)Intravenous (i.v.)Statistically Significant

The in vivo study, utilizing human ovarian carcinoma (A2780) xenografts in nude mice, revealed that the route of administration plays a critical role in the therapeutic efficacy of PIQ.[1][2] While both intraperitoneal and intravenous injections were tested, only the intravenous administration resulted in a significant reduction in tumor volume.[1][2] This discrepancy was attributed to a four-fold lower area under the curve (AUC) for the intraperitoneal route, indicating reduced bioavailability compared to intravenous injection.[1][2]

II. Unraveling the "How": Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

A. In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of PIQ was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (HL60S, HL60R, A2780S, and A2780R) were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Drug Incubation: Cells were exposed to various concentrations of PIQ for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of PIQ required to inhibit 50% of cell growth, was calculated from the dose-response curves.

B. In Vivo Antitumor Efficacy Study (Xenograft Model)

The in vivo anticancer effect of PIQ was evaluated in a human tumor xenograft model.

  • Animal Model: Female Swiss nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: Human ovarian carcinoma cells (A2780) were subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: When the tumors reached a palpable size, the mice were randomly assigned to control and treatment groups.

  • Drug Administration:

    • One group received weekly intraperitoneal injections of PIQ at a dose of 64 mg/kg.

    • Another group received weekly intravenous injections of PIQ at a dose of 10 mg/kg.

    • The control group received the vehicle solution.

  • Tumor Measurement: Tumor volume was measured twice a week using calipers and calculated using the formula: (length x width^2)/2.

  • Study Duration: The treatment was continued for 60 days.

  • Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor volumes in the treated groups to the control group.

III. Visualizing the Path to Efficacy: From Administration to Cellular Action

To better understand the journey of PIQ from administration to its anticancer effect, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

G cluster_invivo In Vivo Efficacy Evaluation A2780_cells A2780 Ovarian Carcinoma Cells Xenograft Subcutaneous Xenograft A2780_cells->Xenograft Nude_mice Swiss Nude Mice Nude_mice->Xenograft Treatment_groups Randomization into Treatment Groups Xenograft->Treatment_groups IP_injection Intraperitoneal (i.p.) Injection (64 mg/kg) Treatment_groups->IP_injection IV_injection Intravenous (i.v.) Injection (10 mg/kg) Treatment_groups->IV_injection Tumor_measurement Tumor Volume Measurement IP_injection->Tumor_measurement IV_injection->Tumor_measurement Efficacy_analysis Efficacy Analysis Tumor_measurement->Efficacy_analysis

In Vivo Experimental Workflow

G cluster_moa Proposed Mechanism of Action of PIQ PIQ PIQ Intercalation DNA Intercalation PIQ->Intercalation DNA Cellular DNA DNA->Intercalation Replication_inhibition Inhibition of DNA Replication Intercalation->Replication_inhibition Transcription_inhibition Inhibition of Transcription Intercalation->Transcription_inhibition Cell_death Apoptosis/ Cell Death Replication_inhibition->Cell_death Transcription_inhibition->Cell_death

PIQ's Proposed Mechanism of Action

Drug analysis has indicated that PIQ acts by intercalating into DNA.[1][2] This interaction with the cellular genetic material is believed to interfere with critical processes such as DNA replication and transcription, ultimately leading to cancer cell death.

IV. Conclusion: A Promising Candidate with Route-Dependent Efficacy

The pyrido[1',2':1,2]imidazo[4,5-h]quinazoline derivative, PIQ, has demonstrated significant potential as an anticancer agent. Its ability to overcome multidrug resistance in vitro is a particularly encouraging finding. The in vivo studies underscore the critical importance of pharmacokinetic considerations, with intravenous administration proving superior for achieving therapeutic efficacy. Further investigation into optimizing drug delivery and exploring its efficacy in other cancer models is warranted to fully realize the clinical potential of this promising compound.

References

Lack of Publicly Available Data Prevents Direct Comparison of First and Second-Generation 4AH-Pyrido[1,2-A]quinoline Probes

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available to facilitate a direct comparison of the specificity of first and second-generation 4AH-Pyrido[1,2-A]quinoline probes. This prevents the creation of a detailed comparison guide with quantitative data and experimental protocols as initially requested.

Extensive searches were conducted to locate publications detailing the development, specificity, and experimental evaluation of probes based on the this compound scaffold. The objective was to identify a clear lineage of a first-generation probe and its subsequent, improved second-generation counterpart, along with the supporting data on their on-target and off-target activities.

The search results did yield information on a variety of related heterocyclic compounds, including:

  • Pyrido[1,2-a]pyrimidin-4-one derivatives: These have been investigated as inhibitors for various biological targets, with some studies detailing their structure-activity relationships.

  • Quinolin-4-ones: A broad class of compounds with diverse biological activities, for which synthesis methods and structure-activity relationships have been documented.

  • Other Pyrido-fused systems: Research on scaffolds such as pyrido[3,4-g]quinazolines has been published, including their inhibitory potency against certain protein kinases.

However, none of the available literature explicitly describes the development of a "second-generation" probe from a "first-generation" this compound probe. Consequently, the quantitative data required to populate comparative tables on specificity, such as kinome scans or detailed off-target profiling, is absent. Furthermore, without specific examples of these probes and the experiments they were used in, it is not possible to provide the detailed experimental protocols or create the requested visualizations of signaling pathways and experimental workflows.

Researchers and drug development professionals interested in this specific chemical scaffold may need to rely on internal research data or initiate new studies to establish a comparative analysis of different generations of this compound probes. At present, the public domain does not appear to contain the necessary information to construct the requested objective comparison guide.

Quantitative comparison of two-photon absorption cross-sections for novel 4AH-Pyrido[1,2-A]quinolines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of two-photon absorption (TPA) cross-sections for a range of organic fluorophores, offering a valuable resource for the development of novel compounds such as 4AH-Pyrido[1,2-A]quinolines. While specific experimental TPA data for 4AH-Pyrido[1,2-A]quinolines is not yet prevalent in published literature, this guide furnishes a foundational understanding of TPA phenomena, standardized measurement techniques, and a baseline for comparison against established fluorescent agents.

Understanding Two-Photon Absorption

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited electronic state. This phenomenon, first predicted by Maria Goeppert-Mayer in 1931, is distinct from single-photon absorption in that the probability of TPA is proportional to the square of the incident light intensity. This property provides inherent three-dimensional spatial confinement, making TPA a cornerstone of advanced applications such as two-photon microscopy, 3D microfabrication, and photodynamic therapy. The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹).

Quantitative Comparison of TPA Cross-Sections

The following table summarizes the TPA cross-section values for several well-characterized fluorescent dyes. These compounds are frequently used as standards in nonlinear optical studies and provide a benchmark for the performance of newly synthesized molecules.

CompoundSolventExcitation Wavelength (nm)TPA Cross-Section (σ₂) (GM)
Rhodamine BMethanol800205
Rhodamine 6GMethanol80016
Fluorescein0.1 M NaOH80036
Coumarin 307Methanol80028
Indocyanine GreenDMSO10641200

Experimental Protocols for TPA Cross-Section Measurement

The determination of TPA cross-sections relies on precise experimental techniques. The two most common methods are the Z-scan technique and the two-photon excited fluorescence (TPEF) method.

Z-Scan Technique

The Z-scan method is a direct measurement technique that determines the nonlinear absorption coefficient (β) of a material, from which the TPA cross-section can be calculated. In a typical open-aperture Z-scan experiment, a sample is moved along the propagation axis (z-axis) of a focused laser beam. The transmitted light intensity is measured as a function of the sample's position. As the sample approaches the focal point, the intensity increases, leading to a decrease in transmittance due to two-photon absorption. By fitting the resulting transmittance curve, the nonlinear absorption coefficient can be extracted.[1][2][3]

Key Experimental Parameters:

  • Laser Source: A tunable pulsed laser, typically a Ti:sapphire laser, providing femtosecond or picosecond pulses is required to achieve the high peak intensities necessary for TPA.

  • Focusing Optics: A lens focuses the laser beam to a tight spot to maximize the intensity at the focal point.

  • Sample Holder: A cuvette or a thin film holder mounted on a motorized translation stage allows for precise movement along the z-axis.

  • Detector: A photodiode or a power meter measures the transmitted laser intensity.

Two-Photon Excited Fluorescence (TPEF) Method

The TPEF method is an indirect measurement technique that is particularly suitable for fluorescent molecules.[4] It relies on the principle that the intensity of the fluorescence emitted from a sample is proportional to the rate of two-photon absorption. By comparing the TPEF intensity of an unknown sample to that of a well-characterized reference standard with a known TPA cross-section, the cross-section of the unknown sample can be determined.[5]

Key Experimental Parameters:

  • Laser Source: Similar to the Z-scan method, a tunable pulsed laser is used as the excitation source.

  • Microscope Objective: A high numerical aperture objective is used to focus the laser beam into the sample and to efficiently collect the emitted fluorescence.

  • Dichroic Mirror: A dichroic mirror separates the emitted fluorescence from the excitation laser beam.

  • Emission Filter: An emission filter is used to block any scattered laser light and only allow the fluorescence signal to pass.

  • Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a spectrometer, is used to measure the fluorescence intensity.

Visualizing Experimental Workflows

To further elucidate the experimental methodologies, the following diagrams, generated using the DOT language, illustrate the typical workflows for Z-scan and TPEF measurements.

Z_Scan_Workflow cluster_setup Z-Scan Experimental Setup cluster_procedure Measurement Procedure Laser Pulsed Laser Source Attenuator Attenuator Laser->Attenuator BeamSplitter Beam Splitter Attenuator->BeamSplitter FocusingLens Focusing Lens BeamSplitter->FocusingLens Transmitted Beam RefDetector Reference Detector BeamSplitter->RefDetector Reflected Beam Sample Sample on Translation Stage FocusingLens->Sample Detector Detector Sample->Detector Start Start MoveSample Move Sample along Z-axis Start->MoveSample MeasureTransmission Measure Transmitted Intensity MoveSample->MeasureTransmission RecordData Record T(z) MeasureTransmission->RecordData RecordData->MoveSample AnalyzeData Analyze Data & Fit Curve RecordData->AnalyzeData After full scan CalculateBeta Calculate Nonlinear Absorption Coefficient (β) AnalyzeData->CalculateBeta CalculateSigma2 Calculate TPA Cross-Section (σ₂) CalculateBeta->CalculateSigma2 End End CalculateSigma2->End

Caption: Workflow for the Z-scan technique.

TPEF_Workflow cluster_setup TPEF Experimental Setup cluster_procedure Measurement Procedure Laser Pulsed Laser Source Scanner Scanning System Laser->Scanner Objective Microscope Objective Scanner->Objective Sample Sample Objective->Sample Dichroic Dichroic Mirror Objective->Dichroic Sample->Objective Fluorescence Filter Emission Filter Dichroic->Filter Reflected Fluorescence Detector Detector (PMT) Filter->Detector Start Start ExciteSample Excite Sample with Focused Laser Start->ExciteSample CollectFluorescence Collect Emitted Fluorescence ExciteSample->CollectFluorescence MeasureIntensity Measure Fluorescence Intensity CollectFluorescence->MeasureIntensity CompareToReference Compare with Reference Standard MeasureIntensity->CompareToReference CalculateSigma2 Calculate TPA Cross-Section (σ₂) CompareToReference->CalculateSigma2 End End CalculateSigma2->End

References

Safety Operating Guide

Proper Disposal of 4AH-Pyrido[1,2-A]quinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4AH-Pyrido[1,2-A]quinoline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this heterocyclic compound, ensuring adherence to safety protocols and regulatory requirements. The following procedures are based on the hazardous properties of the structurally related compound, quinoline, and general best practices for chemical waste management.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Tight-sealing safety goggles and a face shield are required to protect against splashes.[3][4]

  • Lab Coat: A flame-retardant lab coat must be worn to protect from skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

II. Segregation and Labeling of Waste

Proper segregation and clear labeling of chemical waste are fundamental to safe disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Empty and clean solvent bottles are often suitable.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong acids.[4]

III. Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the this compound waste into the designated and labeled hazardous waste container. For solid waste, use a scoop or spatula. For liquid waste, use a funnel to avoid spills.

  • Container Sealing: Once the waste is collected, securely seal the container. Ensure the exterior of the container is clean and free of contamination.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and direct sunlight.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Follow all institutional procedures for waste pickup requests.[5]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

V. Quantitative Data Summary

While specific quantitative data for this compound is not available, the data for the parent compound, quinoline, provides a strong basis for hazard assessment.

PropertyQuinoline DataReference
Acute Oral Toxicity LD50: 331 mg/kg (Rat)[6]
Acute Dermal Toxicity LD50: 540 mg/kg (Rabbit)[6]
Flash Point 59°C (138.2°F) - Closed Cup[6]
Auto-ignition Temp. 420°C (788°F)[6]
Hazards Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects.[1][2][3]

VI. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Prepare Labeled Waste Container A->B Ensure Safety C Transfer Waste to Container B->C Ready for Waste D Securely Seal Container C->D Containment E Store in Designated Waste Area D->E Safe Storage F Contact EHS for Pickup E->F Initiate Disposal G Professional Disposal F->G Compliant Removal

Figure 1: Workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of 4AH-Pyrido[1,2-A]quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for "4AH-Pyrido[1,2-A]quinoline." The following guidance is based on the general principles of handling novel chemical compounds with unknown toxicity and should be adapted to specific laboratory and experimental contexts. A thorough risk assessment must be conducted before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize exposure and ensure the safe use and disposal of this compound.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.

Body Part Protection Level Material/Type Rationale
Hands Double GlovingNitrile or NeopreneProvides a barrier against dermal absorption. Double gloving is recommended to prevent exposure in case of a tear in the outer glove.
Eyes Chemical Splash GogglesANSI Z87.1 certifiedProtects eyes from splashes and aerosols.
Face Face Shield (in addition to goggles)PolycarbonateRecommended when there is a significant risk of splashes or when handling larger quantities.
Body Laboratory CoatChemically resistant, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Chemical Fume HoodN/AAll handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical to ensure safety. The following workflow outlines the key steps for handling this compound in a laboratory setting.

A Preparation B Donning PPE A->B  Ensure all materials are ready C Chemical Handling B->C  Verify fume hood operation D Experimentation C->D  Use appropriate tools E Decontamination D->E  Upon completion F Doffing PPE E->F  Clean all surfaces G Waste Disposal F->G  Follow reverse order H Documentation G->H  Segregate waste streams

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Detailed Handling Methodology

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and reagents before introducing this compound.

    • Have a designated waste container ready within the fume hood.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.

  • Donning PPE:

    • Put on the laboratory coat, followed by chemical splash goggles.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • If a significant splash risk is identified, wear a face shield over the goggles.

  • Chemical Handling:

    • Conduct all manipulations of this compound exclusively within the chemical fume hood.

    • Use disposable equipment where possible to minimize cross-contamination and cleaning.

    • When weighing the solid compound, do so in a draft-shielded area within the fume hood to prevent dispersal of dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimentation:

    • Keep all containers with this compound sealed when not in immediate use.

    • Clearly label all vessels containing the compound.

    • In the event of a spill within the fume hood, contain it immediately with an appropriate absorbent material.

  • Decontamination:

    • After completing the experimental work, decontaminate all non-disposable equipment that came into contact with the compound using a suitable solvent.

    • Wipe down the interior surfaces of the fume hood.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste.

    • Remove the face shield (if used) and laboratory coat, storing them in a designated area.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal:

    • All solid waste contaminated with this compound (e.g., gloves, absorbent pads, disposable equipment) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Documentation:

    • Maintain a detailed record of the amount of this compound used, the date, and the experiment performed in the laboratory notebook.

Disposal Plan

Proper disposal is a critical component of the safe handling of this compound. The following logical relationship diagram illustrates the decision-making process for waste segregation.

Start Waste Generated Decision1 Is the waste solid or liquid? Start->Decision1 Solid_Waste Solid Chemical Waste Decision1->Solid_Waste Solid Liquid_Waste Liquid Chemical Waste Decision1->Liquid_Waste Liquid Decision2 Is it 'sharps' waste? Solid_Waste->Decision2 Decision3 Is it halogenated? Liquid_Waste->Decision3 Sharps_Container Sharps Container Decision2->Sharps_Container Yes Regular_Solid_Waste Regular Solid Waste Bag Decision2->Regular_Solid_Waste No Halogenated_Waste Halogenated Liquid Waste Decision3->Halogenated_Waste Yes Non_Halogenated_Waste Non-Halogenated Liquid Waste Decision3->Non_Halogenated_Waste No

Caption: Decision tree for the proper segregation of waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.